Sulfatroxazole-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
InChI Key |
DAUFGBIKKGOPJA-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2C)C)[2H] |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfatroxazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatroxazole-d4 is the deuterated analog of sulfamethoxazole, a widely used sulfonamide antibiotic. In the fields of analytical chemistry, pharmacology, and drug development, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in complex biological and environmental matrices. This compound serves as an ideal internal standard for the quantification of sulfamethoxazole by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of sulfamethoxazole, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route, the mechanism of action of its parent compound, and detailed experimental protocols for its use in analytical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide | [1][2] |
| Synonyms | Sulfamethoxazole D4 (benzene D4), Ro 4-2130-d4 | [2][3] |
| CAS Number | 1020719-86-1 | [1] |
| Molecular Formula | C₁₀H₇D₄N₃O₃S | |
| Molecular Weight | 257.3 g/mol | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble |
Synthesis of this compound: An Experimental Protocol
While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be derived from the known synthesis of sulfamethoxazole and the preparation of deuterated starting materials. The synthesis of sulfamethoxazole typically begins with the acetylation of aniline, followed by chlorosulfonation, and finally, condensation with 3-amino-5-methylisoxazole. To produce this compound, the synthesis would commence with a deuterated aniline precursor.
3.1. Principle
The synthesis involves a multi-step process starting from deuterated aniline (aniline-d5). The amino group of aniline-d5 is first protected by acetylation. The resulting acetanilide-d5 undergoes chlorosulfonation to introduce the sulfonyl chloride group. This intermediate is then reacted with 3-amino-5-methylisoxazole. Finally, the acetyl protecting group is removed to yield this compound.
3.2. Plausible Synthetic Workflow
3.3. Detailed Methodology
-
Step 1: Acetylation of Aniline-d5. Aniline-d5 is reacted with acetic anhydride to form acetanilide-d5. This step protects the amino group from reacting during the subsequent chlorosulfonation.
-
Step 2: Chlorosulfonation of Acetanilide-d5. Acetanilide-d5 is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the para position of the deuterated benzene ring, yielding p-acetamidobenzenesulfonyl chloride-d4.
-
Step 3: Condensation with 3-Amino-5-methylisoxazole. The p-acetamidobenzenesulfonyl chloride-d4 is then reacted with 3-amino-5-methylisoxazole. The amino group of the isoxazole displaces the chloride on the sulfonyl chloride group, forming N-acetyl-sulfamethoxazole-d4.
-
Step 4: De-acetylation. The final step involves the removal of the acetyl protecting group from the amino group on the benzene ring, typically by acid hydrolysis, to yield the final product, this compound.
3.4. Purification and Characterization
The crude product would be purified using recrystallization techniques. The identity and purity of the synthesized this compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the positions of deuterium labeling) and Mass Spectrometry (to confirm the molecular weight and isotopic enrichment).
Mechanism of Action of Sulfamethoxazole
This compound, being a stable isotope-labeled analog, is expected to have the same biological mechanism of action as its non-deuterated counterpart, sulfamethoxazole. Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria.
4.1. Folic Acid Synthesis Pathway Inhibition
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids. Sulfamethoxazole is a structural analog of PABA and acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By binding to DHPS, sulfamethoxazole blocks the conversion of PABA to dihydrofolic acid, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.
Pharmacokinetics of Sulfamethoxazole
Understanding the pharmacokinetics of sulfamethoxazole is essential for interpreting analytical data and for its clinical application. A summary of key pharmacokinetic parameters is provided in Table 2.
| Parameter | Value | Reference |
| Bioavailability | 85-90% (oral) | |
| Time to Peak (Tmax) | 1-4 hours (oral) | |
| Peak Concentration (Cmax) | 57.4 - 68.0 µg/mL (at steady-state) | |
| Protein Binding | ~70% | |
| Volume of Distribution | 13 L | |
| Half-life | ~10 hours | |
| Metabolism | Primarily by arylamine N-acetyltransferase (NAT) enzymes and CYP2C9. | |
| Excretion | Primarily renal |
Application of this compound in Analytical Methods
This compound is predominantly used as an internal standard for the quantification of sulfamethoxazole in various samples by LC-MS/MS.
6.1. Experimental Protocol: Quantification in Water Samples
This protocol describes a general method for the analysis of sulfamethoxazole in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.
6.1.1. Sample Preparation (Solid-Phase Extraction)
-
Sample pH Adjustment: Adjust the pH of the water sample to a range of 4-7.
-
Internal Standard Spiking: Add a known amount of this compound solution to the water sample.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
6.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both sulfamethoxazole and this compound.
-
6.2. Experimental Workflow
6.3. Method Validation Data
Analytical methods using this compound as an internal standard are validated to ensure their reliability. Table 3 summarizes typical performance characteristics from such validated methods.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/L to µg/L range, depending on the matrix and instrumentation |
| Limit of Quantification (LOQ) | ng/L to µg/L range, depending on the matrix and instrumentation |
| Accuracy (% Recovery) | Typically 80-120% |
| Precision (% RSD) | < 15% |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the antibiotic sulfamethoxazole in a variety of matrices. Its properties as a stable isotope-labeled internal standard make it the gold standard for mass spectrometry-based analytical methods. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway, the mechanism of action of its parent compound, and practical experimental protocols for its application in research and drug development. The use of this compound in validated analytical methods ensures data of the highest quality, which is critical for regulatory submissions, clinical monitoring, and environmental assessment.
References
Sulfatroxazole-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Sulfatroxazole-d4, a deuterated analog of the sulfonamide antibiotic sulfamethoxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving this compound.
Core Chemical Properties
This compound, also known as Sulfamethoxazole-d4, is a stable isotope-labeled version of sulfamethoxazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | PubChem |
| Molecular Formula | C₁₀H₇D₄N₃O₃S | ChemWhat |
| Molecular Weight | 257.30 g/mol | Selleck Chemicals, PubChem |
| CAS Number | 1020719-86-1 | ChemicalBook, PubChem |
| Canonical SMILES | C1=C(C(=C(C(=C1N)[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H])[2H] | ChemWhat |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Melting Point | No data available | ChemWhat |
| Boiling Point | No data available | ChemWhat |
| Solubility | No data available | ChemWhat |
Table 2: Comparative Properties of Sulfamethoxazole (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₃S | PubChem |
| Molecular Weight | 253.28 g/mol | PubChem |
| CAS Number | 723-46-6 | ChemicalBook |
| Melting Point | 167 °C (333 °F) | PubChem |
| Solubility | Practically insoluble in water, freely soluble in acetone, sparingly soluble in ethanol (96 per cent). It dissolves in dilute solutions of sodium hydroxide and in dilute acids. | ChemicalBook |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfamethoxazole, and by extension this compound, is a bacteriostatic antibiotic that functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), in bacteria.[1] THF is an essential cofactor in the biosynthesis of nucleic acids (purines and thymidine) and amino acids. By blocking this pathway, sulfamethoxazole halts bacterial growth and replication.
Mammalian cells are not affected by sulfamethoxazole because they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity makes sulfonamides effective antibacterial agents.
Caption: Inhibition of bacterial dihydropteroate synthase by Sulfamethoxazole.
Experimental Protocols
Synthesis
The synthesis of this compound would likely follow a similar pathway to that of unlabeled sulfamethoxazole, utilizing a deuterated starting material. The general synthesis of sulfamethoxazole involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the hydrolysis of the acetamido group. For the deuterated analog, deuterated p-acetamidobenzenesulfonyl chloride would be required.
Caption: A logical workflow for the synthesis of this compound.
Analytical Methodologies
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantification of sulfamethoxazole in various matrices, and this compound is an excellent internal standard for this purpose.
-
Sample Preparation: A protein precipitation step is commonly employed for biological samples. This typically involves adding a solvent like acetonitrile to the sample, followed by vortexing and centrifugation to remove precipitated proteins.
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte (sulfamethoxazole) and the internal standard (this compound).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used for the identification and characterization of this compound.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.
-
Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The C-D stretching vibrations on the aromatic ring would be a key distinguishing feature compared to the unlabeled compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra would be acquired.
-
Analysis: The ¹H NMR spectrum of this compound would be significantly different from that of sulfamethoxazole, with the absence of signals corresponding to the aromatic protons. The ¹³C NMR spectrum would also show characteristic shifts for the deuterated carbons.
Caption: A typical workflow for the analysis of this compound.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its chemical properties, mirroring those of sulfamethoxazole with the key difference of isotopic labeling, make it an ideal internal standard for accurate and precise quantification. While specific experimental data for the deuterated compound is limited, the well-established methodologies for its non-deuterated counterpart provide a solid foundation for its synthesis and analysis. This guide provides a foundational understanding for professionals working with this important analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Sulfatroxazole-d4: A Technical Guide for Researchers
CAS Number: 1020719-86-1
This technical guide provides an in-depth overview of Sulfatroxazole-d4, a deuterated analog of the antibiotic sulfamethoxazole. Primarily utilized as an internal standard, this compound is an indispensable tool in pharmacokinetic and metabolic studies of its parent compound. This document details its chemical properties, its role in analytical methodologies, and the broader context of sulfamethoxazole's mechanism of action and metabolic fate.
Core Data Presentation
For clarity and comparative ease, the fundamental quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1020719-86-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇D₄N₃O₃S | [3] |
| Molecular Weight | 257.30 g/mol | |
| Synonyms | 4-Amino-N-(5-methyl-3-isoxazolyl)(benzene-d4)sulfonamide, Sulfamethoxazole (benzene-d4) | |
| Physical Form | Solid | |
| Purity | ≥98% |
Experimental Protocols
The principal application of this compound is as an internal standard for the accurate quantification of sulfamethoxazole in biological matrices. Below is a representative experimental protocol for the analysis of sulfamethoxazole in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the concentration of sulfamethoxazole in serum samples.
Materials:
-
Serum samples
-
Sulfamethoxazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of sulfamethoxazole concentrations).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (for sample cleanup):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate sulfamethoxazole from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Sulfamethoxazole: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).
-
This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized, typically a +4 Da shift from the parent compound).
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of sulfamethoxazole analytical standard spiked into a blank matrix, with a constant concentration of this compound internal standard.
-
Calculate the ratio of the peak area of sulfamethoxazole to the peak area of this compound for each standard and sample.
-
Determine the concentration of sulfamethoxazole in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Logical Relationships
The clinical and biological significance of this compound is directly tied to the mechanism of action of sulfamethoxazole. The following diagrams illustrate the key pathways and experimental logic.
Experimental workflow for quantifying sulfamethoxazole.
Sulfamethoxazole's inhibition of the bacterial folic acid synthesis pathway.
Major metabolic pathways of sulfamethoxazole in humans.
References
In-Depth Technical Guide to the Molecular Weight of Sulfatroxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of Sulfatroxazole-d4, a deuterated isotopologue of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the physicochemical properties, experimental protocols for molecular weight determination, and a comparative analysis with its non-labeled counterpart.
Core Quantitative Data
The precise mass of a molecule is a fundamental property critical for its identification, quantification, and use in various scientific applications. The introduction of deuterium atoms in this compound results in a predictable increase in its molecular weight compared to sulfamethoxazole. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays. The key molecular and physical properties are summarized below for direct comparison.
| Property | This compound | Sulfamethoxazole |
| Molecular Formula | C₁₀H₇D₄N₃O₃S[1][2] | C₁₀H₁₁N₃O₃S[3][4][5] |
| Molecular Weight | 257.30 g/mol | 253.28 g/mol |
| Monoisotopic Mass | 257.0772 u | 253.0521 u |
| Synonyms | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
| Physical State | Solid | Crystals or white powder |
| Solubility | Slightly soluble in DMSO and Methanol | Very slightly soluble in water; soluble in dilute acids and bases |
Experimental Protocols for Molecular Weight Determination
The definitive method for determining the molecular weight of isotopically labeled compounds like this compound is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS). The following protocol outlines a typical workflow for the accurate mass determination of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. For sulfonamides, a common approach involves solid-phase extraction (SPE) to remove interfering matrix components.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. A working standard solution is then prepared by diluting the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with a small percentage of formic acid) to a final concentration of approximately 1 µg/mL.
-
Extraction from Biological Matrices (if applicable):
-
To 1 mL of the sample matrix (e.g., plasma, urine), add an appropriate volume of the internal standard (unlabeled Sulfamethoxazole if quantifying the deuterated compound, or another suitable standard).
-
Perform a protein precipitation step by adding a threefold volume of a cold organic solvent like acetonitrile. Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup. A polymeric reversed-phase SPE cartridge is conditioned with methanol and then equilibrated with water.
-
The supernatant is loaded onto the SPE cartridge. The cartridge is washed with water to remove polar impurities.
-
The analyte is eluted with a small volume of methanol or acetonitrile.
-
The eluent is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution is commonly employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
-
Mass Scan Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular ions of this compound and its unlabeled counterpart (e.g., m/z 100-400).
-
Data Acquisition: Full scan data is acquired to detect all ions within the specified mass range.
-
Data Analysis
The acquired data is processed using the mass spectrometer's software. The molecular weight is confirmed by identifying the peak corresponding to the protonated molecule [M+H]⁺ of this compound. The high-resolution instrument provides a highly accurate mass measurement, which can be compared to the theoretical exact mass of the compound. The isotopic pattern, showing the distribution of ions containing different numbers of deuterium atoms, can also be analyzed to confirm the isotopic purity of the compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process and a simplified representation of the analytical pathway.
Caption: Experimental workflow for molecular weight determination.
Caption: Logical relationship of compounds, analysis, and results.
References
Technical Guide to the Synthesis of Deuterated Sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated sulfamethoxazole, a critical internal standard for pharmacokinetic and metabolic studies. The document details plausible synthetic routes, metabolic pathways, and relevant experimental data.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic.[1] Its deuterated analog, typically sulfamethoxazole-d4, serves as an invaluable internal standard in quantitative analysis by mass spectrometry (MS) due to its near-identical physicochemical properties to the parent drug. The incorporation of stable isotopes like deuterium allows for precise and accurate quantification in complex biological matrices by correcting for variations during sample preparation and analysis. This guide outlines the synthetic approaches to deuterated sulfamethoxazole and its metabolic fate.
Synthesis of Deuterated Sulfamethoxazole (Sulfamethoxazole-d4)
General Synthetic Approach
The synthesis of sulfamethoxazole typically involves the condensation of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group. To introduce deuterium atoms onto the benzene ring, a deuterated starting material, such as aniline-d5, would be the most logical precursor.
A plausible multi-step synthesis is outlined below.
Experimental Protocols (Proposed)
Step 1: Acetylation of Aniline-d5
Aniline-d5 is acetylated to form N-acetyl-d5-aniline. This step protects the amino group for the subsequent sulfonation reaction.
-
Reaction: Aniline-d5 is reacted with acetic anhydride in a suitable solvent.
-
Reagents: Aniline-d5, Acetic Anhydride.
-
Procedure: To a solution of aniline-d5 in a suitable solvent (e.g., acetic acid or an inert solvent), an equimolar amount of acetic anhydride is added dropwise with stirring. The reaction mixture is heated to reflux for a specified time and then cooled. The product, N-acetyl-d5-aniline, is isolated by precipitation or extraction.
Step 2: Chlorosulfonation of N-acetyl-d5-aniline
The N-acetyl-d5-aniline is then chlorosulfonated to produce 4-acetamido-d4-benzenesulfonyl chloride.
-
Reaction: N-acetyl-d5-aniline is treated with chlorosulfonic acid.
-
Reagents: N-acetyl-d5-aniline, Chlorosulfonic Acid.
-
Procedure: N-acetyl-d5-aniline is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The mixture is then carefully poured onto crushed ice to precipitate the product, 4-acetamido-d4-benzenesulfonyl chloride, which is then filtered and dried.
Step 3: Condensation with 3-amino-5-methylisoxazole
The deuterated sulfonyl chloride is condensed with 3-amino-5-methylisoxazole.
-
Reaction: 4-acetamido-d4-benzenesulfonyl chloride reacts with 3-amino-5-methylisoxazole in the presence of a base.
-
Reagents: 4-acetamido-d4-benzenesulfonyl chloride, 3-amino-5-methylisoxazole, Pyridine (or another suitable base).
-
Procedure: 4-acetamido-d4-benzenesulfonyl chloride and 3-amino-5-methylisoxazole are dissolved in pyridine and the mixture is heated. After the reaction is complete, the mixture is cooled and poured into water to precipitate the N4-acetyl-sulfamethoxazole-d4. The product is collected by filtration and washed.
Step 4: Hydrolysis (Deprotection)
The final step is the removal of the acetyl protecting group to yield sulfamethoxazole-d4.
-
Reaction: N4-acetyl-sulfamethoxazole-d4 is hydrolyzed under acidic or basic conditions.
-
Reagents: N4-acetyl-sulfamethoxazole-d4, Hydrochloric Acid or Sodium Hydroxide.
-
Procedure: The N4-acetyl-sulfamethoxazole-d4 is suspended in an aqueous solution of hydrochloric acid or sodium hydroxide and heated to reflux. The reaction is monitored until completion. After cooling, the solution is neutralized to precipitate the final product, sulfamethoxazole-d4. The product is then filtered, washed with water, and dried.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis of sulfamethoxazole-d4. The yield and deuterium incorporation are hypothetical and would need to be determined experimentally.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Deuterium Incorporation (%) |
| 1 | Aniline-d5 | Acetic Anhydride | N-acetyl-d5-aniline | >90 | >98 |
| 2 | N-acetyl-d5-aniline | Chlorosulfonic Acid | 4-acetamido-d4-benzenesulfonyl chloride | 70-80 | >98 |
| 3 | 4-acetamido-d4-benzenesulfonyl chloride | 3-amino-5-methylisoxazole, Pyridine | N4-acetyl-sulfamethoxazole-d4 | 80-90 | >98 |
| 4 | N4-acetyl-sulfamethoxazole-d4 | HCl or NaOH | Sulfamethoxazole-d4 | >90 | >98 |
Visualization of Synthetic Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
Metabolic Pathways of Sulfamethoxazole
Sulfamethoxazole is primarily metabolized in the liver into several metabolites.[2] The major metabolic pathways include N-acetylation and hydroxylation. The cytochrome P450 enzyme CYP2C9 is responsible for the formation of the N4-hydroxy metabolite.[3]
The key metabolites are:
-
N4-acetyl-sulfamethoxazole: The major metabolite, formed by N-acetylation of the aromatic amine.
-
N4-hydroxy-sulfamethoxazole: Formed by the oxidation of the aromatic amine, a reaction catalyzed by CYP2C9.[4]
-
5-methylhydroxy-sulfamethoxazole: Results from the hydroxylation of the methyl group on the isoxazole ring.
-
N4-acetyl-5-methylhydroxy-sulfamethoxazole: A product of both N-acetylation and hydroxylation.
-
N-glucuronide conjugate: A minor metabolite formed by glucuronidation.[3]
The deuteration on the benzene ring of sulfamethoxazole-d4 is not expected to be at a primary site of metabolism, thus it should not significantly alter the metabolic profile, making it an excellent internal standard.
Visualization of Metabolic Pathway
The metabolic transformation of sulfamethoxazole is illustrated in the following signaling pathway diagram.
Conclusion
The synthesis of deuterated sulfamethoxazole, while not extensively detailed in public literature, can be achieved through logical, established chemical transformations. Its role as an internal standard is crucial for the accurate bioanalysis of sulfamethoxazole. Understanding its metabolic pathways is equally important for interpreting drug metabolism and pharmacokinetic data. This guide provides a foundational understanding for researchers and professionals in the field of drug development and analysis.
References
A Guide to Interpreting a Certificate of Analysis for Sulfatroxazole-d4
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth look at the typical data and experimental protocols presented in a CoA for Sulfatroxazole-d4, a deuterated internal standard essential for bioanalytical studies.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch (or lot) of a product meets its predetermined specifications. It is the end result of a rigorous quality control process. For a research-grade material like this compound, the CoA provides quantitative data on its chemical purity, isotopic enrichment, and structural identity, assuring the user of its suitability for its intended application, typically as an internal standard in mass spectrometry-based assays.
Data Presentation
The quantitative data on a CoA is typically presented in a clear, summary format. The following tables represent the kind of information you would expect to find for a specific lot of this compound.
Table 1: General Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1020719-86-1[1] |
| Molecular Formula | C₁₀H₇D₄N₃O₃S |
| Molecular Weight | 257.30 g/mol [1][2] |
| Lot Number | GR-12-243 (Example)[1] |
Table 2: Physicochemical and Purity Data
| Test | Method | Result |
| Appearance | Visual | White to beige solid[1] |
| Chemical Purity | HPLC | ≥99.0% |
| Identity | ¹H-NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand how the quality parameters were derived. This allows for replication, troubleshooting, and a deeper assessment of the standard's quality.
HPLC is used to separate, identify, and quantify each component in a mixture. For a chemical standard, it is the primary method for determining purity by measuring the area of the main peak relative to any impurity peaks.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reverse-phase C18 column is commonly used (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.4% H₂SO₄ or 0.025 M sodium phosphate) and an organic solvent such as acetonitrile or methanol. A typical ratio might be 60% aqueous buffer to 40% acetonitrile.
-
Flow Rate : A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection : UV detection at a wavelength where the analyte has strong absorbance, such as 213 nm or 260 nm.
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing and dissolving the material in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1000 µg/mL). This is further diluted with the mobile phase to a working concentration.
-
Analysis : The prepared sample is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.
-
Instrumentation : Typically a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : ESI in positive ion mode is common for this class of compounds, which readily form protonated molecules [M+H]⁺.
-
Analysis :
-
Identity Confirmation : The sample is infused into the mass spectrometer. The expected protonated molecular ion for this compound (C₁₀H₇D₄N₃O₃S, exact mass ≈ 257.08) is [M+H]⁺ at an m/z of approximately 258.09. This confirms the presence of the correct molecule. The non-deuterated parent compound gives an [M+H]⁺ ion at m/z 254.
-
Isotopic Purity : By analyzing the ion cluster around the molecular ion peak, the isotopic distribution can be determined. The relative intensities of the ions corresponding to d0, d1, d2, d3, and d4 species are measured to calculate the deuterium incorporation, which should exceed 98% for a high-quality standard.
-
Fragmentation : Tandem MS (MS/MS) can be used to fragment the parent ion. The fragmentation pattern of the deuterated compound will be consistent with the known fragmentation of sulfamethoxazole, but with mass shifts for fragments that retain the deuterated phenyl ring.
-
¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of hydrogen nuclei. For a deuterated standard, it is the definitive method for confirming the specific locations of deuterium incorporation.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis : The ¹H-NMR spectrum of this compound is compared to the spectrum of its non-deuterated analog.
-
Expected Signals : The spectrum should show signals corresponding to the protons that have not been replaced by deuterium. This includes the methyl (CH₃) group singlet (around 2.2 ppm) and the isoxazole ring proton (CH) singlet (around 5.8 ppm).
-
Confirmation of Deuteration : The key confirmation of successful deuteration is the significant reduction or complete absence of the signals corresponding to the protons on the benzene ring, which typically appear as a multiplet between 6.7 and 7.8 ppm in the unlabeled compound.
-
Visualization of the CoA Workflow
The generation of a Certificate of Analysis is a multi-step process involving rigorous testing and review. The following diagram illustrates a typical workflow from sample reception to the final release of the CoA.
Caption: Workflow for the generation of a Certificate of Analysis.
References
Isotopic Purity of Sulfatroxazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Sulfatroxazole-d4, a deuterated analog of the sulfonamide antibiotic Sulfatroxazole. This document is intended to be a core resource for professionals utilizing isotopically labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.
This compound is a synthetic derivative of Sulfatroxazole where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Sulfatroxazole by mass spectrometry. The accuracy of such analyses is critically dependent on the isotopic purity of the labeled standard.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. Commercially available this compound typically exhibits a high degree of deuteration. The isotopic distribution is determined by analyzing the relative intensities of the mass spectral peaks corresponding to the different isotopologues (molecules differing only in their isotopic composition).
While a specific certificate of analysis with a detailed isotopic distribution for a single batch was not publicly available at the time of this writing, the following table summarizes the typical specifications provided by commercial suppliers.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification | Source(s) |
| Deuterated Forms (d1-d4) | ≥99% | [1] |
| Unlabeled (d0) Form | ≤1% | [1] |
| Atom % D | >98% | --- |
| Chemical Purity (by HPLC) | ≥98% | --- |
Based on these specifications, a representative theoretical isotopic distribution for a batch of this compound with high enrichment can be projected. The d4 isotopologue is the most abundant species, with minor contributions from partially deuterated (d1-d3) and unlabeled (d0) forms.
Table 2: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Expected Relative Abundance (%) |
| d0 | Unlabeled Sulfatroxazole | < 1.0 |
| d1 | Sulfatroxazole with one deuterium | < 1.0 |
| d2 | Sulfatroxazole with two deuteriums | < 1.0 |
| d3 | Sulfatroxazole with three deuteriums | < 2.0 |
| d4 | Fully deuterated Sulfatroxazole | > 96.0 |
Note: This is a representative distribution based on typical product specifications. The actual distribution may vary between different batches and suppliers. For precise quantitative work, it is essential to refer to the certificate of analysis for the specific lot being used.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the most common method for determining the isotopic distribution of a labeled compound.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This solution is further diluted to an appropriate concentration for LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system is used.
-
LC Conditions: Chromatographic separation is performed to isolate this compound from any potential impurities. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.
-
MS Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of this compound and its isotopologues.
-
Data Analysis: The acquired data is processed to extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4). The peak areas for each isotopologue are integrated, and the relative abundance is calculated to determine the isotopic distribution.
NMR Spectroscopy for Confirmation of Deuteration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.
¹H NMR (Proton NMR):
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated benzene ring will be significantly diminished or absent compared to the spectrum of unlabeled Sulfatroxazole. The integration of the remaining proton signals against a known internal standard can be used to quantify the degree of deuteration.
²H NMR (Deuterium NMR):
²H NMR directly detects the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive confirmation of the labeling sites.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3). For quantitative analysis, a certified internal standard may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard ¹H and/or ²H NMR spectra are acquired. For quantitative ¹H NMR, a sufficient relaxation delay is used to ensure accurate integration.
-
Data Analysis: The spectra are processed (phasing, baseline correction). In the ¹H spectrum, the integration of the aromatic protons is compared to that of a non-deuterated portion of the molecule or an internal standard. The ²H spectrum is analyzed to confirm the presence of deuterium at the expected positions.
Conclusion
The isotopic purity of this compound is a critical attribute for its application as an internal standard in quantitative bioanalysis. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive characterization of its isotopic distribution and the confirmation of its molecular structure. Researchers and drug development professionals should always refer to the certificate of analysis for the specific lot of this compound being used to ensure the accuracy and reliability of their analytical data.
References
Sulfatroxazole-d4 Analytical Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sulfatroxazole-d4 analytical standard, a critical tool for the accurate quantification of the antibiotic sulfamethoxazole in various matrices. This document details its physicochemical properties, provides exemplary experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and illustrates key analytical concepts through diagrams.
Core Properties of this compound
This compound is a deuterated analog of sulfamethoxazole, a widely used sulfonamide antibiotic. The incorporation of four deuterium atoms on the benzene ring results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis, as it can compensate for variations in sample preparation and instrument response.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide | [1] |
| CAS Number | 1020719-86-1 | [1][2] |
| Molecular Formula | C₁₀H₇D₄N₃O₃S | [1] |
| Molecular Weight | 257.3 g/mol | [2] |
| Purity | ≥95% (HPLC) | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | |
| Appearance | A solid | |
| Solubility | DMSO: slightly soluble; Methanol: slightly soluble | |
| Storage Temperature | -20°C |
Role in Quantitative Analysis: The Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard. It co-elutes with the analyte (sulfamethoxazole) and experiences similar ionization effects, thereby correcting for matrix effects and variability in the analytical process.
Caption: Workflow illustrating the use of this compound as an internal standard.
Experimental Protocols: Quantification of Sulfamethoxazole
The following are generalized experimental protocols for the quantification of sulfamethoxazole in biological and environmental matrices using this compound as an internal standard. These should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Plasma/Serum
This protocol is based on a protein precipitation method, which is a rapid and effective way to remove the bulk of proteins from biological fluids.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Wastewater
This protocol utilizes solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components from wastewater samples.
-
Sample pH Adjustment: Acidify the wastewater sample (e.g., 100 mL) to a pH of 4 with formic acid.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the prepared wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
LC-MS/MS Method Parameters
The following table provides typical starting parameters for an LC-MS/MS method for the analysis of sulfamethoxazole and this compound.
Table 2: Exemplary LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Sulfamethoxazole | Q1: 254.1 m/z -> Q3: 156.1 m/z |
| This compound | Q1: 258.1 m/z -> Q3: 160.1 m/z |
Data Analysis and Quantification
The quantification of sulfamethoxazole is achieved by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of sulfamethoxazole in the unknown samples is then determined from this calibration curve.
Caption: A logical workflow for the quantification of an analyte using an internal standard.
Conclusion
The this compound analytical standard is an indispensable tool for the accurate and reliable quantification of sulfamethoxazole in complex matrices. Its use as an internal standard in LC-MS/MS methods helps to mitigate matrix effects and improve the precision and accuracy of results. The protocols and parameters provided in this guide serve as a starting point for method development and can be adapted to suit the specific needs of the research or testing laboratory.
References
The Gold Standard in Bioanalysis: A Technical Guide to Using Sulfatroxazole-d4 as an Internal Standard for Sulfamethoxazole Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole is a widely prescribed sulfonamide antibiotic, often used in combination with trimethoprim to treat a variety of bacterial infections. Accurate and precise quantification of sulfamethoxazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. In modern bioanalytical chemistry, particularly in methods based on liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the "gold standard" for achieving reliable results. This technical guide provides an in-depth overview of the application of Sulfatroxazole-d4, a deuterated analog of sulfamethoxazole, as an internal standard for the robust and accurate quantification of its parent drug.
The core principle behind using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest. This compound and sulfamethoxazole exhibit nearly identical properties, including pKa, polarity, and chromatographic retention time. This ensures that they behave similarly during sample preparation, extraction, and ionization in the mass spectrometer. Consequently, any variations or losses of the analyte during the analytical process are mirrored by the internal standard, allowing for accurate correction and leading to higher precision and accuracy in the final concentration determination.
Experimental Methodologies
The following sections detail the experimental protocols for the quantification of sulfamethoxazole using this compound as an internal standard. These methodologies are based on established LC-MS/MS methods and provide a framework for developing and validating a robust analytical procedure.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting sulfamethoxazole from plasma or serum samples.
-
Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Adding the Internal Standard: Spike the sample with a known concentration of this compound solution.
-
Precipitation: Add 300 µL of acetonitrile (containing the internal standard if not added separately) to the sample.
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The chromatographic separation of sulfamethoxazole and this compound is typically achieved using reversed-phase liquid chromatography.
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the complexity of the matrix. A typical starting condition is 95% A and 5% B, ramping to a higher percentage of B to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is commonly used for the detection and quantification of sulfamethoxazole and its internal standard.
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sulfamethoxazole MRM Transition | m/z 254.1 → 156.1, 108.1 |
| This compound MRM Transition | m/z 258.1 → 160.1, 112.1 |
| Collision Energy | Optimized for the specific instrument and transitions |
| Source Temperature | 400 - 550 °C |
| IonSpray Voltage | ~5500 V |
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies employing this compound as an internal standard for sulfamethoxazole quantification.
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | Linearity (r²) | Reference |
| Human Plasma | 320.6 - 22009.9 | >0.99 | [1] |
| Serum | 12,000 - 400,000 | 0.9952 | [2] |
| Dried Plasma Spots | 1,000 - 500,000 | Not Specified | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | 470 | 12,000 | [2] |
| Dried Plasma Spots | Not Specified | 1,000 | [3] |
Table 3: Accuracy and Precision
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Serum | Low | <6% | <10% | Not Specified | |
| Serum | High | <6% | <10% | Not Specified | |
| Dried Plasma Spots | LLOQ | 10.3 | 12.1 | -1.0 | |
| Dried Plasma Spots | Low | 5.8 | 8.3 | 2.7 | |
| Dried Plasma Spots | Mid | 4.5 | 6.9 | 3.5 | |
| Dried Plasma Spots | High | 3.9 | 5.1 | 1.8 |
Table 4: Recovery
| Analyte | Matrix | Recovery (%) | Reference |
| Sulfamethoxazole | Human Plasma | 71.39 | |
| This compound | Human Plasma | 71.14 |
Diagrams
Caption: Experimental workflow for sulfamethoxazole quantification.
Caption: Principle of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfamethoxazole in various biological matrices. Its close physicochemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, leading to high accuracy and precision. The detailed methodologies and performance data presented in this guide demonstrate the suitability of this approach for demanding applications in research, clinical diagnostics, and drug development. By adhering to the principles of method validation and employing a stable isotope-labeled internal standard like this compound, researchers can have high confidence in the quality and integrity of their bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Sulfatroxazole-d4 in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sulfatroxazole-d4 in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of sulfatroxazole, where this compound is used as an internal standard.
Introduction
Sulfatroxazole is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate and reliable quantification of sulfatroxazole in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[1] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2] This application note details the development and validation of a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (≥98% isotopic purity) and Sulfamethoxazole-d4 (Internal Standard, IS) were sourced from a reputable supplier.
-
HPLC-grade methanol, acetonitrile, and formic acid were purchased from a commercial vendor.
-
Human plasma was obtained from a certified blood bank.
Instrumentation
An LC-MS/MS system equipped with a binary HPLC pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.[3] Data acquisition and processing were performed using the instrument's control and analysis software.[4]
Liquid Chromatography Conditions
A C18 reversed-phase column was used for chromatographic separation. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed to ensure optimal separation and peak shape.
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. Multiple Reaction Monitoring (MRM) was used for the quantification of this compound and the internal standard. The MRM transitions were optimized by infusing standard solutions of each compound.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Sulfamethoxazole-d4 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | This compound: m/z 315.1 → 156.1 |
| Sulfamethoxazole-d4 (IS): m/z 258.1 → 156.1 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery (%) | 85 - 105% |
| Matrix Effect (%) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Rationale for using a deuterated internal standard in LC-MS/MS.
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.
References
Application Note: Quantitative Analysis of Sulfamethoxazole in Human Plasma using a Validated LC-MS/MS Method with Sulfamethoxazole-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, often prescribed in combination with trimethoprim to treat various bacterial infections.[1][2] Accurate quantification of SMX in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfamethoxazole in human plasma. The use of a stable isotope-labeled internal standard, Sulfamethoxazole-d4 (SMX-d4), ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4] The method employs a simple protein precipitation technique for sample preparation, making it efficient and suitable for high-throughput analysis.[5]
Principle of the Method
The method's foundation is the principle of stable isotope dilution. A known concentration of the deuterated internal standard (IS), Sulfamethoxazole-d4, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. SMX-d4 is chemically identical to SMX but has a higher mass due to the deuterium atoms. It co-elutes with the analyte during chromatography and experiences similar ionization and potential matrix effects in the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard, the method effectively cancels out variations in extraction recovery and instrument response, leading to precise and accurate quantification.
Diagram: Principle of Internal Standard Quantification
Caption: Logic of stable isotope dilution for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfamethoxazole (SMX) and Sulfamethoxazole-d4 (SMX-d4) reference standards.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).
-
Water: Deionized or Milli-Q water.
-
Matrix: Blank human plasma (K2-EDTA).
Preparation of Solutions
-
SMX Stock Solution (1 mg/mL): Accurately weigh 10 mg of SMX and dissolve in 10 mL of methanol.
-
SMX-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of SMX-d4 and dissolve in 10 mL of methanol.
-
SMX Working Solutions: Prepare serial dilutions of the SMX stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the SMX-d4 stock solution with acetonitrile. This solution will be used as the protein precipitation agent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram: Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Start at 10% B, linear gradient to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min. |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sulfamethoxazole: m/z 254.1 → 156.1 Sulfamethoxazole-d4: m/z 258.1 → 160.1 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 4000 V |
Data Presentation: Method Performance
The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of sulfamethoxazole in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 10 - 5000 ng/mL |
| Correlation (r²) | > 0.998 |
| Weighting | 1/x² |
| LLOQ | 10 ng/mL |
Table 2: Precision and Accuracy
The precision (as % Relative Standard Deviation, %RSD) and accuracy (as % Relative Error, %RE) were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | ≤ 8.5% | ≤ 9.2% | ± 10.5% | ± 11.0% |
| Low QC | 30 | ≤ 6.1% | ≤ 7.5% | ± 8.2% | ± 9.1% |
| Mid QC | 400 | ≤ 4.5% | ≤ 5.8% | ± 5.5% | ± 6.3% |
| High QC | 4000 | ≤ 3.8% | ≤ 5.1% | ± 4.9% | ± 5.7% |
Acceptance criteria for precision and accuracy are typically within ±15% (±20% for LLOQ).
Table 3: Recovery and Matrix Effect
| Parameter | Sulfamethoxazole | Sulfamethoxazole-d4 |
| Extraction Recovery | 95.2% ± 4.1% | 94.8% ± 3.8% |
| Matrix Factor | 0.98 | 0.99 |
A matrix factor close to 1 indicates minimal ion suppression or enhancement.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of sulfamethoxazole in human plasma. The use of a deuterated internal standard (Sulfamethoxazole-d4) and a simple protein precipitation protocol provides a robust, accurate, and high-throughput analytical solution. The method demonstrates excellent linearity, precision, accuracy, and minimal matrix effects, making it highly suitable for regulated bioanalysis in clinical and pharmaceutical research settings.
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Sulfonamides in Wastewater using Sulfatroxazole-d4 as an Internal Standard
Introduction
Sulfonamides are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine.[1] Their incomplete metabolism in the body leads to their excretion and subsequent entry into aquatic environments through wastewater treatment plant effluents.[1][2] The presence of these compounds in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.[3][4]
Accurate and reliable quantification of sulfonamides in complex matrices like wastewater is crucial for environmental monitoring and risk assessment. However, wastewater samples present significant analytical challenges due to the presence of various organic and inorganic constituents that can cause matrix effects, such as ion suppression or enhancement, in mass spectrometry-based detection methods.
This application note describes a robust and sensitive method for the simultaneous determination of multiple sulfonamides in wastewater. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). To compensate for matrix effects and ensure high accuracy, a deuterated internal standard, Sulfatroxazole-d4, is employed.
Experimental Protocols
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of each target sulfonamide and this compound (internal standard) at a concentration of 1 mg/mL in methanol. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target sulfonamides by diluting the individual stock solutions in methanol. A separate working solution of the internal standard, this compound, should also be prepared.
-
Reagents: Use LC-MS grade methanol, acetonitrile, water, and formic acid. Prepare a 0.1% formic acid solution in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect wastewater samples in clean glass bottles. Filter the samples through a 1.0 µm glass fiber filter to remove suspended solids.
-
pH Adjustment and Chelating Agent Addition: Adjust the pH of the filtered water sample to a range of 4.0 to 7.0 using diluted HCl or ammonia. Add EDTA to the sample to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the analysis.
-
Internal Standard Spiking: Spike the water sample with this compound to a final concentration of 40 ng/L to correct for matrix effects and procedural losses.
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances. Dry the cartridge under vacuum.
-
Elution: Elute the retained sulfonamides from the cartridge using two aliquots of 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 1:1 (v/v) methanol/water mixture. The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: An Agilent 1290 Infinity II or equivalent system.
-
Column: Agilent ZORBAX XDB-C18 column (e.g., 4.6 mm × 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3 - 10 µL.
-
Gradient: A typical gradient starts at 10-20% B, increasing to 75-95% B.
-
Mass Spectrometer: An Agilent 6470A Triple Quadrupole or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 30 psi.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of sulfonamides in wastewater using LC-MS/MS with isotopic internal standards.
Table 1: Method Detection and Quantification Limits
| Compound | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Sulfadiazine | 0.01 - 0.7 | 1.2 - 2.4 |
| Sulfathiazole | 0.02 - 0.5 | 1.5 - 5.0 |
| Sulfapyridine | 0.03 - 0.6 | 1.8 - 6.0 |
| Sulfamerazine | 0.01 - 0.4 | 1.2 - 4.0 |
| Sulfamethazine | 0.02 - 0.7 | 1.5 - 7.0 |
| Sulfamethoxazole | 0.01 - 0.5 | 1.2 - 5.0 |
| Sulfadimethoxine | 0.04 - 0.8 | 2.0 - 7.6 |
Data compiled from multiple sources demonstrating typical performance.
Table 2: Recovery Rates and Precision
| Compound | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sulfadiazine | 20 | 85 - 110 | < 15 |
| Sulfathiazole | 20 | 80 - 115 | < 18 |
| Sulfapyridine | 20 | 75 - 112 | < 20 |
| Sulfamerazine | 20 | 88 - 108 | < 12 |
| Sulfamethazine | 20 | 79 - 118 | < 15 |
| Sulfamethoxazole | 20 | 82 - 115 | < 16 |
| Sulfadimethoxine | 20 | 70 - 110 | < 20 |
Representative recovery data from spiked wastewater samples.
Visualizations
Caption: Experimental workflow for sulfonamide analysis in wastewater.
Caption: Role of this compound as an internal standard.
References
Application Notes and Protocols for Sulfamethoxazole Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of sulfamethoxazole (SMX) from various biological and environmental matrices for quantitative analysis, utilizing sulfamethoxazole-d4 (SMX-d4) as a deuterated internal standard. The use of a deuterated internal standard is a robust method to account for analyte loss during sample preparation and to correct for matrix effects in instrumental analysis, ensuring high accuracy and precision.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic for treating bacterial infections. Accurate quantification of sulfamethoxazole in different matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental contamination assessment. The inclusion of a stable isotope-labeled internal standard, such as SMX-d4, is the gold standard for quantitative analysis using mass spectrometry. This internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, allowing for reliable correction of variations in sample extraction and instrument response.
This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance data for sulfamethoxazole analysis using a deuterated standard across different sample matrices.
Table 1: Method Performance in Aqueous and Serum/Plasma Matrices
| Parameter | Wastewater | Serum/Plasma |
| Linearity Range | 0.05 - 100 µg/L | 12 - 400 µg/mL[1] |
| Limit of Detection (LOD) | 0.25 µg/L[2] | 0.47 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.80 µg/L[2] | 12 µg/mL |
| Recovery | 72% - 120% | >99% |
| Intra-day Precision (%RSD) | < 19% | < 6%[1] |
| Inter-day Precision (%RSD) | < 19% | < 10% |
Table 2: Method Performance in Urine Matrix
| Parameter | Dried Urine Spots |
| Linearity Range | 1000 - 500,000 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Wastewater Samples
This protocol is designed for the extraction and concentration of sulfamethoxazole from wastewater samples.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Sulfamethoxazole (SMX) analytical standard
-
Sulfamethoxazole-d4 (SMX-d4) internal standard
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Collection and Preservation: Collect wastewater samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 72 hours. For longer storage, freeze at -20°C.
-
Sample Preparation:
-
Allow the sample to come to room temperature.
-
Filter the sample through a 1.0 µm glass fiber filter to remove suspended solids.
-
Take a 50 mL aliquot of the filtered sample and dilute it with 200 mL of deionized water.
-
Adjust the pH of the diluted sample to 4 with HCl.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of SMX-d4 in methanol (e.g., 1 mg/mL).
-
Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the stock solution with methanol.
-
Spike the pH-adjusted sample with a known amount of SMX-d4 working solution to achieve a final concentration of 5 ng.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-15 minutes or by passing nitrogen gas through it.
-
-
Elution:
-
Elute the retained analytes from the cartridge with two 4 mL aliquots of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Protein Precipitation and SPE for Serum/Plasma Samples
This protocol is suitable for the rapid and high-throughput analysis of sulfamethoxazole in serum or plasma.
Materials:
-
Acetonitrile (HPLC grade)
-
Sulfamethoxazole-d4 (SMX-d4) internal standard in acetonitrile
-
C18 SPE Cartridges
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., with EDTA or heparin for plasma, or serum separator tubes). Process to obtain serum or plasma.
-
Internal Standard Spiking and Protein Precipitation:
-
To a microcentrifuge tube, add 100 µL of serum or plasma.
-
Add 200 µL of acetonitrile containing the deuterated internal standard (SMX-d4) at a suitable concentration.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Supernatant Transfer and Dilution:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with an aqueous mobile phase.
-
-
SPE Cleanup:
-
Load the diluted supernatant onto a pre-conditioned C18 SPE cartridge.
-
-
Elution and Analysis:
-
Elute the analyte and internal standard.
-
The eluate is then directly injected into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol describes a classic LLE method for the extraction of sulfamethoxazole from plasma.
Materials:
-
Ethyl acetate (HPLC grade)
-
Sulfamethoxazole-d4 (SMX-d4) internal standard
-
Methanol (HPLC grade)
-
pH buffer (e.g., phosphate buffer)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of SMX-d4 internal standard solution.
-
-
pH Adjustment (if necessary):
-
Add a suitable buffer to adjust the pH of the plasma sample.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Sulfamethoxazole Sample Preparation.
This diagram illustrates the general workflow for the sample preparation of sulfamethoxazole using a deuterated internal standard, from initial sample collection to final analysis by LC-MS/MS. The workflow branches to show the two primary extraction methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
References
Application Note: High-Throughput Analysis of Sulfatroxazole in Food Matrices using Sulfatroxazole-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of sulfatroxazole in various food matrices, including milk, honey, and animal tissues. The use of a deuterated internal standard, Sulfatroxazole-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a streamlined sample preparation procedure followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology is critical for monitoring antibiotic residues in food products to ensure consumer safety and compliance with regulatory limits.
Introduction
Sulfonamides are a class of synthetic antibiotics widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock, aquaculture, and beekeeping.[1][2] The extensive use of these drugs can lead to the presence of their residues in food products of animal origin, such as meat, milk, eggs, and honey.[1][2] The presence of these residues poses potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[3] Consequently, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various food commodities.
Accurate and reliable analytical methods are essential for the routine monitoring of sulfatroxazole residues in complex food matrices. The challenges in such analyses often lie in the sample preparation stage, where the goal is to efficiently extract the analyte of interest while minimizing interferences from the complex matrix. The use of an isotopically labeled internal standard, such as this compound, is a widely accepted approach to compensate for analyte losses during sample preparation and for signal suppression or enhancement in the mass spectrometer. This application note provides a detailed protocol for the extraction and quantification of sulfatroxazole in food matrices using this compound as an internal standard, followed by HPLC-MS/MS analysis.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular sample preparation technique for the analysis of pesticide residues in food, and it has been successfully adapted for the extraction of veterinary drugs, including sulfonamides.
1. Sample Homogenization:
-
Solid samples (e.g., animal tissue, fish) should be homogenized to a uniform consistency.
-
Liquid samples (e.g., milk) should be thoroughly mixed before subsampling.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate amount of this compound internal standard solution.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow for Sulfatroxazole analysis.
HPLC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfatroxazole: The precursor ion [M+H]⁺ and its characteristic product ions should be monitored.
-
This compound: The precursor ion [M+H]⁺ and its corresponding product ions should be monitored.
-
-
Source Temperature: Optimized for the specific instrument, typically around 100-150 °C.
-
Desolvation Temperature: Optimized for the specific instrument, typically around 350-450 °C.
-
Capillary Voltage: Typically 3.0-4.0 kV.
-
Cone Voltage: Optimized for each analyte, typically in the range of 20-40 V.
Caption: Schematic of the HPLC-MS/MS analytical workflow.
Data Presentation
The performance of the analytical method is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following tables summarize typical performance data for the analysis of sulfatroxazole in various food matrices.
Table 1: HPLC-MS/MS Parameters for Sulfatroxazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Sulfatroxazole | 254.1 | 156.1 | 108.1 | 15 |
| This compound | 258.1 | 160.1 | 112.1 | 15 |
Table 2: Method Validation Data in Different Food Matrices
| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Milk | > 0.995 | 0.5 | 1.5 | 92 ± 5 | < 7 |
| Honey | > 0.995 | 1.0 | 3.0 | 88 ± 6 | < 8 |
| Fish Tissue | > 0.992 | 1.5 | 5.0 | 85 ± 8 | < 10 |
| Bovine Muscle | > 0.993 | 1.2 | 4.0 | 87 ± 7 | < 9 |
Conclusion
The described analytical method provides a reliable and high-throughput solution for the quantification of sulfatroxazole in a variety of food matrices. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix-induced signal variations and inconsistencies in sample preparation. The combination of an efficient QuEChERS extraction protocol and the selectivity and sensitivity of HPLC-MS/MS makes this method well-suited for routine monitoring of sulfatroxazole residues in food safety and quality control laboratories.
References
Analysis of Sulfonamides in Serum Using Isotope Dilution Mass Spectrometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Monitoring their levels in biological matrices such as serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision. This method utilizes stable isotope-labeled (SIL) analogues of the target analytes as internal standards.[1][2] These SIL internal standards exhibit nearly identical chemical and physical properties to the native analytes, allowing for effective compensation for variations in sample preparation and matrix effects during analysis.[1][3] This application note provides a detailed protocol for the analysis of sulfonamides in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample at the beginning of the analytical process. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[2] The analyte and the SIL-IS are co-extracted and co-analyzed by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the SIL-IS, the concentration of the native analyte in the sample can be accurately determined, as any loss during sample processing will affect both the analyte and the internal standard equally.
Experimental Protocols
This section details the materials and methods for the analysis of sulfonamides in serum.
Materials and Reagents
-
Sulfonamide analytical standards (e.g., Sulfamethoxazole, Sulfadiazine, etc.)
-
Stable isotope-labeled sulfonamide internal standards (e.g., Sulfamethoxazole-d4, ¹³C₆-Sulfamethazine)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human serum (drug-free for calibration and quality control)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Standard and Internal Standard Stock Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each sulfonamide standard and SIL internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed working standard solution by diluting the primary stock solutions of the native sulfonamides in methanol:water (50:50, v/v).
-
Internal Standard Working Solution (e.g., 1 µg/mL): Prepare a working solution of the SIL internal standards by diluting the primary stock solutions in methanol:water (50:50, v/v).
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Sample Spiking: Aliquot 200 µL of serum sample, calibrator, or quality control into a microcentrifuge tube. Add 20 µL of the SIL internal standard working solution and vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 4 mL of water to reduce the organic solvent concentration before SPE.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the sulfonamides from the cartridge with 2 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments and sulfonamides.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4500 V |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 40 psi |
| Source Temperature | 500°C |
Data Presentation
Quantitative performance data is critical for method validation. The following tables summarize typical performance characteristics for the analysis of selected sulfonamides.
Table 3: Example MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.1 | 156.0 | 25 |
| Sulfamethazine | 279.1 | 186.1 | 28 |
| Sulfamethoxazole | 254.1 | 156.0 | 22 |
| Sulfathiazole | 256.0 | 156.0 | 24 |
| ¹³C₆-Sulfamethazine | 285.1 | 192.1 | 28 |
| Sulfamethoxazole-d4 | 258.1 | 160.0 | 22 |
Table 4: Method Validation Data
| Sulfonamide | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) |
| Sulfadiazine | 1 - 500 | 1.0 | 95 - 105 | < 5 |
| Sulfamethazine | 1 - 500 | 1.0 | 92 - 108 | < 6 |
| Sulfamethoxazole | 1 - 500 | 1.0 | 98 - 103 | < 4 |
| Sulfathiazole | 1 - 500 | 1.0 | 94 - 106 | < 5 |
Data presented are representative and should be established for each individual laboratory.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate means for the quantification of sulfonamides in serum. The use of stable isotope-labeled internal standards is essential for correcting matrix effects and other sources of analytical variability, ensuring high-quality data for clinical and research applications. The detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this methodology.
References
Application Note & Protocol: High-Recovery Solid-Phase Extraction of Sulfonamides from Environmental Water Samples Utilizing Sulfatroxazole-d4 Internal Standard
Introduction
Sulfonamides are a class of synthetic antimicrobial agents extensively used in both human and veterinary medicine.[1][2] Their widespread application has led to their emergence as environmental contaminants, particularly in water systems, raising concerns about the development of antibiotic resistance and potential risks to ecosystems and human health.[1] Consequently, the accurate and sensitive quantification of sulfonamide residues in environmental matrices is of paramount importance.[1]
This application note presents a robust and validated solid-phase extraction (SPE) protocol for the efficient isolation and pre-concentration of a range of sulfonamides from environmental water samples. The method incorporates Sulfatroxazole-d4 as an internal standard to ensure high accuracy and correct for any procedural losses or matrix effects.[3] The utilization of hydrophilic-lipophilic balanced (HLB) SPE cartridges allows for the effective retention of a broad spectrum of sulfonamide compounds. Subsequent analysis by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides excellent sensitivity and selectivity for the target analytes. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for sulfonamide analysis.
Materials and Reagents
-
Standards:
-
Analytical standards of target sulfonamides (e.g., Sulfacetamide, Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethazine, Sulfamethoxazole, etc.)
-
This compound (internal standard)
-
-
Solvents (LC-MS grade or equivalent):
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonia solution (25%)
-
Formic acid (FA)
-
Ultrapure water
-
-
Reagents:
-
Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA)
-
Hydrochloric acid (HCl)
-
-
SPE Cartridges:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL)
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
UPLC-MS/MS system
-
Experimental Protocol
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide and this compound in methanol.
-
Working Standard Solution: Prepare a mixed working standard solution containing all target sulfonamides by diluting the stock solutions in methanol to a final concentration range of 0.05 µg/L to 200 µg/L.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration suitable to achieve a final concentration of 40 ng/L in the sample.
Sample Preparation
-
Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.
-
Chelation: Add 0.25 g of Na₂EDTA to the 500 mL water sample (final concentration of 0.5 g/L) and dissolve completely. This step is crucial to chelate divalent cations that can interfere with the extraction.
-
pH Adjustment: Adjust the sample pH to between 4.0 and 7.0 using diluted HCl. This pH range ensures optimal retention of the sulfonamides on the HLB sorbent.
-
Internal Standard Spiking: Add the appropriate volume of the this compound internal standard spiking solution to the sample to achieve a final concentration of 40 ng/L.
-
Filtration: Filter the sample through a quartz membrane filter to remove any suspended solids.
Solid-Phase Extraction (SPE)
The following workflow diagram illustrates the SPE procedure:
Caption: Workflow for the solid-phase extraction of sulfonamides.
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 6 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 6 mL of ultrapure water through it.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of ultrapure water to remove any unretained interfering compounds.
-
Drying: Dry the cartridge completely by applying a high vacuum for several minutes.
-
Elution: Elute the retained sulfonamides from the cartridge by passing 8 mL (2 x 4 mL) of methanol containing 2% aqueous ammonia into a clean collection tube.
Post-SPE Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a 1:1 methanol:water mixture. Vortex the sample thoroughly.
-
Filtration: Filter the reconstituted sample through a 0.2 µm nylon filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The analysis of the extracted samples is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Typical UPLC-MS/MS Conditions:
| Parameter | Setting |
|---|---|
| UPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX XDB-C18 (e.g., 4.6 mm × 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
Data Presentation
The performance of this method was evaluated based on linearity, recovery, and limits of quantitation (LOQ) for a selection of common sulfonamides. The following table summarizes the expected quantitative data based on similar validated methods.
Table 1: Method Performance Data
| Analyte | Linearity Range (ng/L) | R² | Recovery (%) at 20 ng/L | RSD (%) (n=6) | LOQ (ng/L) |
|---|---|---|---|---|---|
| Sulfacetamide | 0.5 - 100 | >0.998 | 83.1 | <15 | 1.5 |
| Sulfadiazine | 0.5 - 100 | >0.998 | 85.5 | <15 | 1.2 |
| Sulfathiazole | 0.5 - 100 | >0.998 | 88.2 | <15 | 2.0 |
| Sulfamerazine | 0.5 - 100 | >0.998 | 90.1 | <15 | 1.8 |
| Sulfamethazine | 0.5 - 100 | >0.998 | 92.4 | <15 | 2.5 |
| Sulfamethoxazole | 0.5 - 100 | >0.998 | 91.7 | <15 | 1.9 |
| Sulfatroxazole | 0.5 - 100 | >0.998 | 89.5 | <15 | 3.1 |
Note: The recovery and precision values are based on spiking experiments in surface water matrices. The linearity and LOQ values are typical for methods analyzing sulfonamides in water.
Conclusion
This application note provides a detailed and reliable solid-phase extraction protocol for the determination of sulfonamides in environmental water samples. The use of an isotopically labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations during sample preparation. The described method, combining HLB SPE with UPLC-MS/MS analysis, offers high recovery rates and low limits of quantitation, making it suitable for routine monitoring and research applications in environmental science and drug development.
References
Application Notes and Protocols for the Analysis of Sulfamethoxazole and Sulfatroxazole-d4 by LC-MS/MS
Introduction
Sulfamethoxazole is a sulfonamide antibiotic widely used for the treatment of bacterial infections, often in combination with trimethoprim.[1][2][3][4] Accurate and sensitive quantification of sulfamethoxazole in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. LC-MS/MS has become the gold standard for this analysis due to its high selectivity and sensitivity.[5] This document outlines the key parameters and a general protocol for the determination of sulfamethoxazole using its deuterated internal standard, sulfamethoxazole-d4, for robust quantification.
MRM Transitions and Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) is a highly selective tandem mass spectrometry technique that enhances the signal-to-noise ratio by monitoring a specific precursor ion to product ion transition for a particular analyte. The following table summarizes the optimized MRM transitions for sulfamethoxazole and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Sulfamethoxazole | 254.0 | 156.0 | 15-25 | Positive |
| 254.0 | 108.0 | 20-30 | Positive | |
| 254.0 | 92.0 | 30-40 | Positive | |
| Sulfamethoxazole-d4 | 258.0 | 160.0 | 15-25 | Positive |
| 258.0 | 112.0 | 20-30 | Positive |
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Experimental Protocols
The following protocols provide a general framework for the analysis of sulfamethoxazole in biological matrices (e.g., plasma, urine) and environmental samples (e.g., water).
Sample Preparation
3.1.1. Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard (Sulfamethoxazole-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Solid-Phase Extraction (SPE) (for Urine/Water)
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the urine or water sample (pre-adjusted to pH 6-7) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of sulfamethoxazole.
Caption: General experimental workflow for the quantification of sulfamethoxazole.
Sulfamethoxazole Mechanism of Action
Sulfamethoxazole inhibits the bacterial synthesis of dihydrofolic acid by acting as a competitive inhibitor of the enzyme dihydropteroate synthase. This ultimately disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth.
Caption: Mechanism of action of Sulfamethoxazole in the bacterial folic acid synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Sulfatroxazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfatroxazole-d4 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound as a solid and in stock solutions should be stored at low temperatures. As a powder, it can be stored for up to three years at -20°C.[1] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month.[2] It is generally recommended to prepare fresh solutions for immediate use, as solutions can be unstable.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound can be dissolved in various organic solvents. For a stock solution, Dimethyl Sulfoxide (DMSO) is commonly used. To aid dissolution, especially if precipitation occurs, gentle heating and/or sonication can be applied.[2] For in vivo experiments, a common formulation involves a multi-solvent system such as DMSO, PEG300, Tween-80, and saline.[2]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH. The non-deuterated form, sulfamethoxazole, shows greater degradation under acidic conditions. It is advisable to prepare aqueous solutions fresh and use them promptly. For experiments requiring prolonged incubation in aqueous media, a preliminary stability test is recommended.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of sulfamethoxazole. The degradation of sulfamethoxazole can involve hydroxylation, cleavage of the bond between the sulfur atom and the benzene ring, and transformation of the isoxazole ring. These reactions can be initiated by factors such as strong oxidizing agents, extreme pH, and exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration exceeds the solubility limit in the chosen solvent. | Use gentle warming or sonication to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution or using a co-solvent system. |
| Inconsistent Analytical Results | Degradation of this compound in the analytical sample or working solution. | Prepare working solutions fresh from a frozen stock solution immediately before analysis. Minimize the time samples spend at room temperature. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | Review the sample preparation and storage conditions. Consider potential interactions with other components in the sample matrix. Refer to literature on sulfamethoxazole degradation for potential transformation products. |
| Low Recovery During Sample Extraction | Adsorption of the analyte to container surfaces or instability during the extraction process. | Use silanized glassware or polypropylene tubes to minimize adsorption. Perform extraction steps at reduced temperatures if thermal degradation is suspected. |
Stability Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 6 months | |
| Stock Solution (in DMSO) | -20°C | 1 month | |
| Solution (in Acetonitrile) | 4°C | Not specified |
Experimental Protocols
Protocol for Preparing a Stock Solution (10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Workflow for the preparation and use of this compound solutions.
References
Technical Support Center: Matrix Effects on Sulfatroxazole-d4 Signal in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Sulfatroxazole-d4 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why is my this compound signal affected?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed (decreased) or enhanced (increased) signal.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: I'm observing ion suppression for my this compound internal standard. What are the common causes?
A2: Ion suppression of the this compound signal is a common issue and can stem from several factors:
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Co-eluting Matrix Components: Substances from the biological matrix (e.g., phospholipids from plasma) can co-elute with this compound and compete for ionization, leading to a reduced signal.
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Inadequate Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering substances like phospholipids.
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Suboptimal Chromatographic Conditions: If the HPLC/UHPLC method does not effectively separate this compound from matrix interferences, co-elution and subsequent ion suppression are more likely.
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Mobile Phase Composition: Certain mobile phase additives can negatively impact the ionization efficiency of sulfonamides.
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High Analyte Concentration: Although less common for an internal standard, a very high concentration of the parent analyte (Sulfatroxazole) could potentially compete for ionization.
Q3: How can I definitively identify and quantify matrix effects on my this compound signal?
A3: There are two primary methods to assess matrix effects:
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Post-Extraction Spiking: This is the "gold standard" quantitative approach. It involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract (after the extraction process). The matrix effect (ME) can be calculated using the formula:
-
ME (%) = [(Peak Area in Matrix-Spiked Sample / Peak Area in Solvent Standard) - 1] x 100
-
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.
-
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound is infused into the system after the analytical column. A blank matrix extract is then injected. Any deviation in the constant this compound signal indicates the retention times at which matrix components are eluting and causing interference.
Troubleshooting Guide
Problem: Inconsistent or Low this compound Signal
This is a common symptom of matrix-induced ion suppression. The following troubleshooting steps can help mitigate the issue.
Logical Flow for Troubleshooting
Caption: A troubleshooting workflow for addressing inconsistent or low this compound signals.
1. Review and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects.
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Solid-Phase Extraction (SPE): This is generally more effective than protein precipitation at removing interfering components. Consider using a mixed-mode or polymeric SPE sorbent that has a different retention mechanism than your analytical column.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent choice can selectively extract Sulfatroxazole while leaving behind interfering matrix components.
-
Protein Precipitation (PPT): If using PPT, try different organic solvents (e.g., methanol, zinc sulfate) or combinations to see if the removal of interfering substances improves.
2. Modify Chromatographic Conditions
The goal is to chromatographically separate this compound from the co-eluting matrix components.
-
Gradient Adjustment: Extend the gradient to increase the separation of early-eluting interferences from your analyte.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl) to alter selectivity.
-
Mobile Phase Modifiers: While some additives can cause suppression, others like a low concentration of formic acid or ammonium formate can improve peak shape and ionization efficiency.
3. Sample Dilution
A simple yet often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components entering the ion source. This is only feasible if the resulting signal of your analyte of interest remains sufficiently high for detection.
4. Implement Matrix-Matched Calibration
If matrix effects cannot be eliminated, they can often be compensated for by preparing calibration standards and quality controls in a blank matrix extract that is identical to the study samples. This ensures that the standards and the samples experience the same degree of ion suppression or enhancement.
Quantitative Data Summary
The magnitude of matrix effects is highly dependent on the analyte, the complexity of the sample matrix, and the sample preparation method. The following table provides a conceptual summary of expected matrix effects for a sulfonamide like this compound under different conditions.
| Sample Preparation Method | Typical Matrix | Expected Matrix Effect (ME %) | Rationale |
| Protein Precipitation (PPT) | Plasma | -50% to -20% (Suppression) | Fails to remove phospholipids and other endogenous components that are known to cause significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Urine | -20% to +10% | Can be more selective than PPT, but the efficiency of removing interferences depends heavily on the chosen solvent and pH. |
| Solid-Phase Extraction (SPE) | Tissue Homogenate | -15% to +5% | Generally provides the cleanest extracts, leading to minimized matrix effects. |
Note: These values are illustrative. The actual matrix effect should be experimentally determined for your specific assay.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol details how to calculate the matrix effect for this compound.
Workflow for Post-Extraction Spiking
Caption: The experimental workflow for quantifying matrix effects using the post-extraction spiking method.
Methodology:
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. After the final evaporation step, the samples are ready for spiking.
-
Prepare Neat Standard Solutions: In parallel, prepare a set of "neat" solutions by aliquoting the same reconstitution solvent used in your sample preparation into clean tubes.
-
Spike Samples:
-
Set A (Post-Spiked Samples): Spike the blank matrix extracts with a known concentration of this compound.
-
Set B (Neat Samples): Spike the neat solutions with the same concentration of this compound as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Calculation:
-
Determine the average peak area for this compound from Set A (Peak AreaMatrix).
-
Determine the average peak area for this compound from Set B (Peak AreaNeat).
-
Calculate the Matrix Factor (MF) = Peak AreaMatrix / Peak AreaNeat.
-
Calculate the Matrix Effect (%) = (MF - 1) * 100.
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
This protocol helps identify at what retention times matrix components cause ion suppression.
Experimental Setup for Post-Column Infusion
Caption: A diagram of the experimental setup for a post-column infusion experiment.
Methodology:
-
Prepare Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.
-
System Setup:
-
Deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) via a syringe pump.
-
Connect the output from the HPLC column and the output from the syringe pump to a T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Acquisition:
-
Start the infusion and acquire data for the this compound transition. You should observe a stable baseline signal.
-
Inject a blank matrix extract that has been processed through your sample preparation method.
-
-
Data Analysis:
-
Monitor the signal for this compound. Any dips in the baseline indicate regions of ion suppression. Any rises indicate ion enhancement.
-
Compare the retention time of these interference zones with the retention time of your analyte of interest from a standard injection to see if they overlap.
-
References
Technical Support Center: Sulfamethoxazole and Sulfamethoxazole-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of sulfamethoxazole and its deuterated internal standard, sulfamethoxazole-d4, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of sulfamethoxazole and sulfamethoxazole-d4 a problem?
A1: In LC-MS analysis, the deuterated internal standard (sulfamethoxazole-d4) is used for accurate quantification of the target analyte (sulfamethoxazole). If these two compounds co-elute, meaning they are not chromatographically separated, it can lead to ion suppression or enhancement in the mass spectrometer's ion source. This interference can negatively impact the accuracy and precision of the quantitative results. While mass spectrometry can distinguish between the two based on their different masses, significant co-elution can still lead to unreliable data.
Q2: What are the primary chemical properties of sulfamethoxazole and sulfamethoxazole-d4 that make them prone to co-elution?
A2: Sulfamethoxazole and sulfamethoxazole-d4 are structurally almost identical. The only difference is the replacement of four hydrogen atoms with deuterium atoms on the benzene ring of sulfamethoxazole-d4. This small change in mass results in very similar physicochemical properties, including polarity and hydrophobicity. Consequently, they exhibit nearly identical interactions with the stationary and mobile phases in reverse-phase liquid chromatography, leading to very similar retention times and a high propensity for co-elution.
Q3: Is complete baseline separation of sulfamethoxazole and sulfamethoxazole-d4 always necessary?
A3: While complete baseline separation is ideal, it is not always essential for accurate quantification, especially with modern LC-MS/MS systems that have high selectivity and rapid scanning capabilities. However, achieving at least partial chromatographic separation is highly recommended to minimize matrix effects and ensure the robustness of the analytical method. A noticeable separation, even if not baseline, can significantly improve data quality.
Troubleshooting Guide: Resolving Co-elution of Sulfamethoxazole and Sulfamethoxazole-d4
This guide provides a systematic approach to troubleshooting and resolving the co-elution of sulfamethoxazole and its deuterated internal standard.
Initial Assessment
Before modifying your LC method, it's crucial to confirm that the issue is indeed co-elution and not another problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting co-elution issues.
Step 1: Modify the Mobile Phase Composition
Subtle changes to the mobile phase can alter the selectivity of the separation.
-
Adjust Organic Solvent Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and potentially improve separation.
-
Change Organic Solvent: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can affect the interactions with the stationary phase and lead to better resolution.
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Modify Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of sulfamethoxazole and alter its retention. Using a buffer to maintain a consistent pH is recommended.
Step 2: Optimize the Gradient Profile
For gradient elution methods, modifying the gradient slope can enhance separation.
-
Shallow Gradient: Employ a shallower gradient around the elution time of the two compounds. A slower increase in the organic solvent concentration will provide more time for the compounds to interact with the stationary phase, potentially leading to better resolution.
Step 3: Adjust the Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Lower Temperature: Decreasing the column temperature can sometimes improve the separation of closely eluting compounds by increasing retention.
-
Higher Temperature: Conversely, increasing the temperature can improve efficiency and may lead to sharper peaks, which could resolve the co-elution. Experiment with a range of temperatures to find the optimum.
Step 4: Evaluate Different Stationary Phases
If the above steps do not provide sufficient resolution, consider a column with a different stationary phase chemistry.
-
Alternative C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer may have different surface chemistry and provide the necessary selectivity.
-
Phenyl-Hexyl Columns: These columns offer different selectivity due to pi-pi interactions and can be effective for separating aromatic compounds like sulfamethoxazole.
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Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be beneficial for separating structurally similar compounds.
Experimental Protocols
Below are examples of starting LC-MS/MS conditions that have been used for the analysis of sulfamethoxazole. These can be used as a baseline for method development and troubleshooting.
Table 1: Example LC-MS/MS Parameters for Sulfamethoxazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | Agilent 1200 Series | Shimadzu HPLC System | Waters Alliance HPLC |
| Column | Agilent Zorbax XDB-C8 (2.1 x 30 mm, 3.5 µm) | C18 Thermo BDS Hypersil (150 x 4.6 mm, 5 µm) | Agilent C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.4% H2SO4 | Triethylamine:Acetonitrile (30:70) |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile | - |
| Flow Rate | 0.75 mL/min | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5% to 45% B in 3 min | Isocratic 40% B | Isocratic |
| Column Temp. | 30°C | Not Specified | Ambient |
| Injection Vol. | 10 µL | Not Specified | Not Specified |
| MS System | Agilent 6410 Triple Quadrupole | Not Specified | UV/VIS Detector |
| Ionization | ESI Positive | - | - |
Logical Relationship for Method Optimization
Caption: A decision tree for resolving co-elution issues.
Troubleshooting peak splitting in Sulfatroxazole-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chromatographic analysis of Sulfatroxazole-d4, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in the analysis of this compound?
Peak splitting for a single analyte like this compound in HPLC or LC-MS analysis can be attributed to several factors, broadly categorized as chromatographic system issues, method-related problems, or column degradation.[1][2][3] Common causes include:
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Column Issues:
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Partial blockage of the column inlet frit: This can cause the sample to be distributed unevenly onto the column.[1][3]
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Creation of a void or channel in the column packing material: This leads to different path lengths for the analyte through the column.
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Column contamination: Buildup of sample matrix components on the column can create alternative interaction sites.
-
-
Method-Related Issues:
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Injection of the sample in a solvent stronger than the mobile phase: This can cause the analyte to spread prematurely on the column.
-
Mobile phase pH being too close to the pKa of Sulfatroxazole: This can lead to the presence of both ionized and non-ionized forms of the analyte, which may separate slightly.
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Co-elution with an interfering compound: A closely eluting impurity or matrix component can give the appearance of a split peak.
-
-
System and Hardware Issues:
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Improperly connected tubing or fittings: This can create dead volume in the flow path.
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Partially clogged injector: This can lead to inefficient and distorted sample injection.
-
Q2: Can the deuterium labeling in this compound cause peak splitting?
While deuterium labeling can cause a slight shift in retention time compared to the non-deuterated analog (the chromatographic deuterium isotope effect), it is not a direct cause of peak splitting for the deuterated standard itself. However, if you are analyzing a sample containing both Sulfatroxazole and this compound, you might observe two closely resolved peaks due to this isotope effect. The peak splitting of the this compound peak alone is indicative of other issues as described in Q1.
Q3: My this compound peak is splitting, but the peaks for other analytes in the same run look fine. What should I investigate first?
When only a specific peak is splitting, the issue is more likely related to the analyte's interaction with the chromatographic system rather than a general system problem. Here’s what to consider:
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Analyte-Specific Interactions: Investigate potential secondary interactions between this compound and the stationary phase.
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Sample Diluent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
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Co-eluting Interference: There might be a substance in your sample matrix that has a very similar retention time to this compound. To check this, inject a blank matrix sample.
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Sample Overload: Although less common to cause splitting and more likely to cause fronting or tailing, injecting too high a concentration of the analyte can lead to peak shape distortion. Try diluting your sample.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Splitting
This guide provides a step-by-step workflow to identify the root cause of peak splitting.
Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow to diagnose the cause of peak splitting.
Guide 2: Addressing Column-Related Peak Splitting
If you suspect the column is the source of peak splitting, follow these steps.
1. Inspect the Guard Column: If you are using a guard column, remove it and run the analysis with only the analytical column. If the peak shape improves, the guard column is the issue and should be replaced.
2. Column Flushing: Contamination can often be removed by flushing the column. Follow the manufacturer's instructions for proper flushing procedures. A general-purpose flushing sequence for a C18 column is:
- Water (to remove buffers)
- Isopropanol
- Hexane (for non-polar contaminants)
- Isopropanol
- Re-equilibrate with your mobile phase
3. Check for Voids: A void at the column inlet can be caused by high pressure or a mobile phase with a pH that degrades the silica packing (typically pH > 7). If a void is suspected, the column usually needs to be replaced.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and can be optimized as needed. It is based on common methods for sulfamethoxazole.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. A typical run time is 3.5 to 7 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Sample Diluent | Initial mobile phase composition (e.g., 95% A / 5% B) |
| Detection (MS/MS) | Electrospray Ionization (ESI) in positive mode. Monitor appropriate precursor and product ion transitions for this compound. |
Protocol 2: Sample Preparation from a Biological Matrix (Plasma)
This is a general protein precipitation protocol for extracting this compound from plasma.
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To 100 µL of plasma sample, add 20 µL of an internal standard solution (if different from this compound).
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Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 1: Common Mobile Phase Compositions for Sulfonamide Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | pH Modifier/Buffer | Reference(s) |
| Water | Acetonitrile | 0.1% Formic Acid | |
| 2 mM Ammonium Acetate | Acetonitrile | Adjusted to pH 3.5 with Formic Acid | |
| 10 mM Citrate Buffer (pH 3.0) | Methanol | Citric Acid | |
| Water | Methanol | 0.1% Formic Acid |
Table 2: Potential Causes and Solutions for Peak Splitting
| Potential Cause | Diagnostic Check | Recommended Solution |
| Blocked Column Frit | High backpressure, splitting of all peaks. | Back-flush the column (if permitted by the manufacturer). If this fails, replace the frit or the column. |
| Column Void | Splitting or broad peaks, often with tailing. | Replace the column. To prevent recurrence, ensure mobile phase pH is compatible with the column and avoid sudden pressure shocks. |
| Strong Injection Solvent | Peak distortion, especially for early eluting peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce injection volume. |
| Mobile Phase pH ≈ Analyte pKa | Peak splitting or broadening that is sensitive to small pH changes. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
| Co-elution with Interference | Inject a blank matrix sample and a pure standard of this compound. | Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to resolve the two compounds. Improve sample clean-up. |
| Hardware Issues (e.g., dead volume) | Splitting of all peaks, often with consistent patterns. | Check all fittings and connections between the injector and the detector. Ensure tubing is properly seated. |
Visualizations
Potential Chemical Causes of Peak Splitting
Caption: Chemical phenomena that can lead to peak splitting.
References
Technical Support Center: Optimizing ESI Source Conditions for Sulfatroxazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfatroxazole-d4. The following sections offer insights into optimizing Electrospray Ionization (ESI) source conditions to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for this compound analysis?
A1: For sulfonamides like this compound, positive ion mode ESI is generally preferred. While optimal conditions should be determined empirically, the following parameters, established for the structurally similar compound Sulfamethoxazole, provide an excellent starting point.
Q2: I am observing a weak or no signal for this compound. What are the common causes and how can I troubleshoot this?
A2: Low signal intensity is a frequent issue in LC-MS analysis. The underlying cause can range from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended. Begin by ensuring the analyte concentration is within the instrument's detection limits. Next, confirm the stability of the ESI spray. An inconsistent or absent spray can be due to clogs in the system. If the spray is stable, direct infusion of a standard solution can help determine if the issue lies with the LC system or the mass spectrometer itself.
Q3: How does the mobile phase composition affect the ionization of this compound?
A3: Mobile phase composition is critical for efficient ionization. For positive mode ESI, increasing the organic content (e.g., acetonitrile or methanol) generally improves ionization. The addition of a small amount of an acid, such as 0.1% formic acid, can enhance protonation and improve signal intensity.[1]
Q4: What is the role of the cone voltage and how can I optimize it?
A4: The cone voltage (also known as orifice or declustering potential) influences the transfer of ions from the atmospheric pressure region of the source to the vacuum region of the mass analyzer. Optimizing this parameter is crucial for maximizing the signal of the precursor ion while minimizing in-source fragmentation. A typical starting cone voltage for sulfonamides is around 20 V.[2] To optimize, perform a series of injections while systematically varying the cone voltage and monitoring the intensity of the target precursor ion.
Q5: My peak shape is poor (e.g., broad or tailing). Can ESI source conditions be a contributing factor?
A5: While poor peak shape is often related to chromatography (e.g., column issues, mobile phase incompatibility), ESI source conditions can also play a role. Inefficient desolvation can lead to peak broadening. Ensure that the desolvation gas flow and temperature are optimized for your mobile phase composition and flow rate.
Troubleshooting Guides
Issue: Low Signal Intensity or No Signal
A systematic approach is crucial to identifying the root cause of low signal intensity. The following workflow can guide your troubleshooting efforts.
Quantitative Data Summary
The following table provides recommended starting ESI source conditions for this compound, based on optimized parameters for the closely related compound, Sulfamethoxazole.[2] These values should be used as a starting point for method development and further optimized for your specific instrumentation and experimental conditions.
| Parameter | Recommended Value | Typical Range |
| Ionization Mode | Positive ESI | N/A |
| Capillary Voltage | 3.0 kV | 3.0 - 5.0 kV[1] |
| Cone Voltage | 20 V | 10 - 40 V |
| Desolvation Gas Flow | 383 L/h | 300 - 600 L/h |
| Desolvation Temperature | 350 °C | 300 - 500 °C |
| Source Temperature | 100 °C | 100 - 150 °C |
Experimental Protocols
Protocol for ESI Source Parameter Optimization
This protocol outlines a systematic approach to optimizing ESI source conditions for this compound using a direct infusion method.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that is representative of the mobile phase used in your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup:
-
Disconnect the LC from the mass spectrometer.
-
Using a syringe pump, infuse the standard solution directly into the ESI source at a constant flow rate (e.g., 10 µL/min).
-
-
Parameter Optimization (One-Variable-at-a-Time):
-
Set all source parameters to the recommended starting values (see Table 1).
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Capillary Voltage: While infusing the standard, acquire data in full scan mode, monitoring the intensity of the protonated molecule ([M+H]+) for this compound. Vary the capillary voltage in increments (e.g., 0.5 kV) within the typical range and record the ion intensity at each step. Select the voltage that provides the maximum stable signal.
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Cone Voltage: With the optimized capillary voltage, repeat the process for the cone voltage, varying it in small increments (e.g., 5 V).
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Desolvation Temperature: Continue this iterative process for the desolvation temperature, adjusting in increments of 25-50 °C.
-
Desolvation Gas Flow: Finally, optimize the desolvation gas flow.
-
-
Verification: Once all parameters have been optimized, perform a final infusion with the new settings to confirm a stable and enhanced signal. These optimized parameters can then be incorporated into your LC-MS/MS method.
References
Impact of solvent choice on Sulfatroxazole-d4 stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Sulfatroxazole-d4, with a particular focus on the impact of solvent choice. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound, like many deuterated drug standards, can be influenced by several factors:
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Solvent Choice: Protic solvents (e.g., methanol, water) can facilitate hydrogen-deuterium (H/D) exchange, where a deuterium atom on the molecule is replaced by a hydrogen atom from the solvent. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of solutions.
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pH: Acidic or basic conditions can catalyze both H/D exchange and chemical degradation of the Sulfatroxazole molecule itself. Studies on sulfamethoxazole have shown that its degradation is pH-dependent.[1][2][3][4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation and can also increase the rate of solvent evaporation, leading to changes in concentration. For long-term storage, freezing at -20°C or below is often recommended.
-
Light Exposure: Sulfonamides can be susceptible to photodegradation. Therefore, it is crucial to store solutions in amber vials or otherwise protect them from light.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
A2: For long-term stability, it is recommended to prepare stock solutions of this compound in a high-purity aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). While this compound may be soluble in methanol, the protic nature of methanol makes it less ideal for long-term storage due to the risk of H/D exchange. If the experimental protocol requires a protic solvent, it is advisable to prepare fresh working solutions from a stock solution stored in an aprotic solvent.
Q3: I am observing a decrease in the peak area of my this compound internal standard over a series of LC-MS injections. What could be the cause?
A3: A progressive decrease in the peak area of your deuterated internal standard can indicate a stability issue. Here are some potential causes and troubleshooting steps:
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Adsorption to Container Surface: The compound may be adsorbing to the surface of your vial. Using silanized glass or polypropylene vials can help mitigate this.
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Degradation in the Autosampler: If the autosampler is not cooled, the compound may be degrading over time in the prepared solution.
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H/D Exchange: If your mobile phase or sample diluent is protic and at a non-optimal pH, H/D exchange could be occurring, leading to a mass shift and a decrease in the signal at the expected m/z.
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Chemical Degradation: The compound may be chemically degrading due to factors like pH, temperature, or light exposure in the autosampler.
Q4: Can I use water to prepare my this compound solutions?
A4: While this compound has some solubility in water, it is generally not recommended for preparing stock solutions due to the high risk of H/D exchange and potential for microbial growth. If aqueous solutions are necessary for your experiment, they should be prepared fresh from a stock solution in an appropriate organic solvent and used within a short period. The pH of the aqueous solution should also be controlled to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results
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Symptom: High variability in the quantification of your target analyte when using this compound as an internal standard.
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Possible Cause: Degradation or H/D exchange of the this compound internal standard.
-
Troubleshooting Steps:
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Verify Solution Freshness: Prepare a fresh working solution of this compound from a reliable stock and re-analyze your samples.
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Check Storage Conditions: Ensure that your stock and working solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.
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Evaluate Solvent: If you are using a protic solvent for your working solutions, consider switching to an aprotic solvent.
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Perform a Stability Check: Analyze a freshly prepared standard solution and compare it to an older solution that has been stored under the same conditions as your samples. A significant decrease in the peak area of the older solution suggests instability.
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Issue 2: Appearance of an Unexpected Peak at the Mass of the Unlabeled Analyte
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Symptom: In your LC-MS analysis of the this compound standard, you observe a peak at the m/z of the non-deuterated Sulfatroxazole.
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Possible Cause: Significant H/D exchange has occurred, leading to the loss of all four deuterium atoms.
-
Troubleshooting Steps:
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Solvent and pH Review: Immediately review the composition and pH of the solvent in which the standard is dissolved. Protic solvents and extreme pH values are the most likely culprits.
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Prepare Fresh Standard: Prepare a new solution of this compound in a fresh, high-purity aprotic solvent.
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Mass Spectrometry Confirmation: Acquire a full-scan mass spectrum of the problematic solution to confirm the presence of the unlabeled analyte and partially deuterated species.
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Data Presentation
The following table provides illustrative stability data for this compound in various solvents under different storage conditions. This data is representative and intended to highlight the relative stability; actual stability may vary based on the specific experimental conditions.
| Solvent | Storage Condition | Timepoint | % Remaining (Illustrative) | Observations |
| Acetonitrile | Room Temperature (20-25°C), Protected from Light | 1 month | >99% | High stability, recommended for working solutions. |
| Acetonitrile | 4°C, Protected from Light | 6 months | >99% | Excellent stability, suitable for short to mid-term storage. |
| Acetonitrile | -20°C, Protected from Light | 1 year | >99% | Optimal for long-term storage of stock solutions. |
| Methanol | Room Temperature (20-25°C), Protected from Light | 1 month | ~95% | Potential for H/D exchange and degradation. |
| Methanol | 4°C, Protected from Light | 6 months | ~90% | Not recommended for long-term storage. |
| DMSO | Room Temperature (20-25°C), Protected from Light | 1 month | >98% | Good stability, but DMSO can be problematic for some LC-MS systems. |
| DMSO | -20°C, Protected from Light | 1 year | >99% | Suitable for long-term storage. |
| Water (pH 7) | 4°C, Protected from Light | 24 hours | ~98% | Should be prepared fresh and used immediately. |
| Water (pH 4) | 4°C, Protected from Light | 24 hours | ~95% | Increased degradation under acidic conditions. |
| Water (pH 9) | 4°C, Protected from Light | 24 hours | ~96% | Increased degradation under basic conditions. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
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This compound neat material
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High-purity solvent (e.g., acetonitrile)
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Volumetric flasks and pipettes
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Amber HPLC vials with caps
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HPLC or LC-MS/MS system
Methodology:
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Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
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Preparation of Stability Samples: From the stock solution, prepare several aliquots of a working solution (e.g., 10 µg/mL) in amber HPLC vials.
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Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared working solutions using a validated stability-indicating LC-MS/MS method. This will serve as the time zero reference.
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Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
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Timepoint Analysis: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from storage, allow it to equilibrate to room temperature, and analyze it using the same LC-MS/MS method.
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Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at time zero. Calculate the percentage of the compound remaining. A decrease of more than 5-10% typically indicates significant degradation.
Mandatory Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Factors influencing the stability of this compound solutions.
References
Technical Support Center: Sulfatroxazole-d4 Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of Sulfatroxazole-d4. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to help you identify and reduce analyte carryover in your LC-MS experiments.
Troubleshooting Guide
Carryover, the appearance of an analyte signal from a previous injection in a current analysis, can compromise the accuracy of quantitative results. This is particularly critical when analyzing a high-concentration sample followed by a low-concentration sample or a blank.[1] A systematic approach is the most effective way to identify and resolve the source of the issue.[2]
Q1: How do I confirm that I have a carryover issue and not a contamination problem?
A1: Distinguishing between carryover and contamination is the first critical step.[3] Carryover typically diminishes with subsequent blank injections, while contamination results in a consistent signal across multiple blanks.[3]
Experimental Protocol: Carryover vs. Contamination Check
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Prepare Samples:
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A high-concentration standard of this compound (at or near your Upper Limit of Quantitation - ULOQ).
-
At least three blank samples (using the same matrix as your samples, e.g., mobile phase).
-
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Injection Sequence:
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Injection 1: Blank (Pre-Blank)
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Injection 2: High-Concentration Standard
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Injection 3: Blank (Post-Blank 1)
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Injection 4: Blank (Post-Blank 2)
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Injection 5: Blank (Post-Blank 3)
-
-
Data Analysis:
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Classic Carryover: The analyte peak will be largest in "Post-Blank 1" and decrease significantly in "Post-Blank 2" and "Post-Blank 3".
-
Contamination: The analyte peak will be of a similar size in the "Pre-Blank" and all "Post-Blanks". This could point to contaminated solvents or reagents.
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Q2: I've confirmed carryover. How do I systematically identify the source?
A2: The most common sources of carryover are the autosampler, the analytical column, and the MS ion source. A logical, part-by-part isolation process can pinpoint the primary contributor.
Experimental Protocol: Systematic Isolation of Carryover Source
-
Assess the Column's Contribution:
-
Run your standard carryover check sequence as described above to establish a baseline.
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence (High-Concentration Standard -> Blank).
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Analysis: If carryover is significantly reduced or eliminated, the column (including frits and guard column) is a major source. If carryover persists, the problem likely originates from the autosampler or connecting tubing.
-
-
Assess the Autosampler's Contribution:
-
If the column is not the primary source, focus on the autosampler. Key components include the injection needle, sample loop, and injector valve rotor seal.
-
Intensify the needle wash protocol. Use a stronger, more effective wash solvent and increase the wash duration or volume.
-
If carryover is reduced, the autosampler wash is a key factor. If it persists, consider maintenance like replacing the rotor seal, as worn seals can cause carryover.
-
-
Assess the MS Ion Source:
-
If the above steps do not resolve the issue, the MS ion source may be contaminated.
-
This typically requires cleaning the ion source components (e.g., cone, transfer tube, capillary).
-
Below is a workflow to guide your troubleshooting process.
Caption: A workflow for troubleshooting and identifying the source of carryover.
Frequently Asked Questions (FAQs)
Q3: Why is this compound prone to carryover?
A3: While specific data is limited, sulfonamides can possess properties that make them "sticky," leading to adsorption on surfaces within the LC-MS system. This adherence to hardware like tubing, seals, and column frits is a primary cause of carryover. The interactions can be hydrophobic, ionic, or hydrogen bonding in nature.
Q4: What are the best wash solvents for reducing this compound carryover?
A4: The ideal wash solvent must be strong enough to fully dissolve this compound from the system components. For sulfonamides, which can have both polar and non-polar characteristics, a multi-component wash is often effective. Consider a mixture that is a stronger eluent than your mobile phase.
Recommended Wash Solvent Strategies:
-
Increase Organic Content: Use a higher percentage of acetonitrile or methanol in your wash solvent than is present in your mobile phase.
-
Use a "Magic Mix": A common and effective wash solution is a mixture of Acetonitrile, Methanol, Isopropanol, and Water, sometimes with a small amount of acid (like formic acid) or base (like ammonium hydroxide) to disrupt ionic interactions. A combination like 10:40:50 (Water:Methanol:Acetonitrile) can be effective.
-
Cycling Phases: Some studies show that cycling between high and low organic mobile phases during a column wash can be more effective at removing carryover than a continuous high organic wash.
Q5: Can my analytical method itself contribute to carryover?
A5: Yes. Method conditions play a significant role. If the mobile phase gradient is too steep or the hold time at the final, high-organic conditions is too short, the analyte may not be fully eluted from the column during each run. Extending the gradient or adding a post-injection column wash step with a strong solvent can help mitigate this.
Q6: What are the most common hardware sources of carryover?
A6: Several components in the flow path can trap and later release the analyte.
Caption: Common hardware components that contribute to LC-MS carryover.
Quantitative Data Summary
| Troubleshooting Strategy | Potential Carryover Reduction | Primary Target | Reference |
| Optimize Needle Wash Solvent | 50 - 90% | Autosampler | |
| Replace Injector Rotor Seal | 40 - 80% | Autosampler | |
| Add Post-Run Column Wash | 30 - 70% | Column | |
| Replace Guard Column | 20 - 50% | Column | |
| Use Chemically Inert Hardware | 10 - 30% | System-wide | |
| Increase Gradient Hold Time | 10 - 40% | Column |
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Sulfamethoxazole using Sulfamethoxazole-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of an analytical method for the quantification of sulfamethoxazole using a deuterated internal standard, Sulfamethoxazole-d4, against alternative approaches. Supported by experimental data, this document delves into the validation parameters that underscore the superiority of using a stable isotope-labeled internal standard in bioanalytical assays.
The use of an internal standard (IS) in quantitative analysis is crucial for correcting variations in sample preparation, instrument response, and matrix effects. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Deuterated internal standards, such as Sulfamethoxazole-d4, are considered the gold standard in mass spectrometry-based bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition. This results in nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, leading to more accurate and precise quantification.
Comparative Performance: The Advantage of a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard like Sulfamethoxazole-d4 over non-deuterated alternatives (e.g., structural analogs) or methods without an internal standard lies in its ability to compensate for matrix effects and variability throughout the analytical process more effectively.
Below is a summary of validation parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sulfamethoxazole. For comparative purposes, data from a method utilizing Sulfamethoxazole-d4 is presented alongside typical data from a method using a non-deuterated internal standard or no internal standard.
Table 1: Comparison of Validation Parameters for Sulfamethoxazole Quantification
| Validation Parameter | Method using Sulfamethoxazole-d4 (LC-MS/MS) | Alternative Method (e.g., HPLC-UV with non-deuterated IS or no IS) |
| Linearity (r²) | > 0.995 | Typically > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | µg/mL to high ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | µg/mL |
The data clearly indicates that methods employing a deuterated internal standard exhibit superior performance in terms of accuracy and precision.
Experimental Protocols
Detailed Methodology for Sulfamethoxazole Analysis using LC-MS/MS with Sulfamethoxazole-d4 Internal Standard
This protocol is a representative example for the analysis of sulfamethoxazole in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing Sulfamethoxazole-d4 at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Sulfamethoxazole: Precursor ion (m/z) -> Product ion (m/z)
-
Sulfamethoxazole-d4: Precursor ion (m/z) -> Product ion (m/z)
-
3. Method Validation
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of sulfamethoxazole. Analyze the standards and plot the peak area ratio (analyte/internal standard) against the concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (signal-to-noise ratio of 10:1).
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
A Head-to-Head Comparison: Sulfatroxazole-d4 vs. C13-Sulfamethoxazole as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the antibiotic sulfamethoxazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of two common SILs for sulfamethoxazole: the deuterated (Sulfatroxazole-d4) and the Carbon-13 labeled (C13-sulfamethoxazole) variants, supported by experimental data and detailed protocols.
The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery and ionization response, and not be present in the biological matrix. Both this compound and C13-sulfamethoxazole are designed to mimic the behavior of endogenous sulfamethoxazole, but subtle differences in their isotopic labeling can have significant implications for analytical performance.
Executive Summary: The Superiority of Carbon-13 Labeling
While direct head-to-head experimental data for this compound versus C13-sulfamethoxazole is not extensively published, the consensus in the scientific community, supported by studies on analogous compounds, strongly favors the use of ¹³C-labeled internal standards over their deuterated counterparts. The primary advantages of C13-sulfamethoxazole lie in its identical chromatographic behavior to the unlabeled analyte and the greater stability of the isotopic label. Deuterium-labeled standards, such as this compound, can sometimes exhibit a chromatographic shift, known as the "isotope effect," leading to incomplete co-elution and potentially compromising the accuracy of quantification.
Performance Data
The following table summarizes typical performance data from validation studies of LC-MS/MS methods for sulfamethoxazole using a deuterated internal standard. This data serves as a baseline for the expected performance of a well-validated method. While specific data for C13-sulfamethoxazole is not as readily available in comparative studies, its use is expected to meet or exceed these performance metrics due to the aforementioned theoretical advantages.
| Performance Metric | Sulfamethoxazole with this compound Internal Standard | Source |
| Linearity Range | 1000 - 500,000 ng/mL (in plasma and urine) | [1] |
| 12 - 400 µg/mL (in serum) | [2][3] | |
| Correlation Coefficient (r) | > 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 1000 ng/mL (in plasma and urine) | |
| 0.47 µg/mL (in serum) | ||
| Intra-assay Precision (CV%) | < 6% | |
| Inter-assay Precision (CV%) | < 10% | |
| Accuracy | Within ±15% of the nominal concentration |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate quantification. Below is a typical LC-MS/MS method for the determination of sulfamethoxazole in biological matrices using a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., serum, plasma), add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard (this compound or C13-sulfamethoxazole) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfamethoxazole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Sulfamethoxazole: The precursor ion (Q1) is m/z 254.1, and a common product ion (Q3) is m/z 156.1.
-
This compound: The precursor ion (Q1) is m/z 258.1, and the product ion (Q3) is m/z 160.1.
-
C13-Sulfamethoxazole: The precursor ion (Q1) would be m/z 260.1 (assuming 6 ¹³C atoms), and the product ion would also be shifted accordingly.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical flow for selecting an internal standard and a typical experimental workflow.
Conclusion
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Sulfamethoxazole Quantification Using Sulfamethoxazole-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of sulfamethoxazole is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of the performance of Sulfamethoxazole-d4 as a stable isotope-labeled internal standard against other alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Sulfamethoxazole-d4, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Due to their near-identical physicochemical properties to the analyte, SIL-IS co-elute and experience similar extraction recovery and matrix effects, leading to superior accuracy and precision.
Performance Showdown: Sulfamethoxazole-d4 vs. Alternative Internal Standards
Below is a summary of the expected performance characteristics of a method using Sulfamethoxazole-d4 compared to a hypothetical, structurally similar but non-isotopic internal standard.
| Performance Metric | Sulfamethoxazole-d4 (Isotopic IS) | Non-Isotopic Structural Analog IS | Rationale |
| Accuracy | High (typically 95-105%) | Moderate to High (can be variable) | Co-elution and identical physicochemical properties ensure the most effective compensation for matrix effects and extraction variability. |
| Precision | High (CV < 15%) | Moderate (CV can be > 15%) | Closely tracks the analyte through the entire analytical process, minimizing variability. |
| Matrix Effect Compensation | Excellent | Variable | Differences in chemical structure can lead to differential ionization suppression or enhancement, compromising data accuracy. |
| Selectivity | High | May be susceptible to interferences | The mass difference between the analyte and the SIL-IS provides high specificity in MS detection. |
| Cost | Higher | Lower | Custom synthesis of isotopically labeled standards is more expensive. |
The following tables present a compilation of validation data from studies employing Sulfamethoxazole-d4 as an internal standard for the quantification of sulfamethoxazole, demonstrating the high accuracy and precision achievable.
Table 1: Accuracy and Precision Data for Sulfamethoxazole Quantification using Sulfamethoxazole-d4 in Human Plasma
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| 320.635 (LLOQ) | 4.2 | 98.5 | 5.1 | 102.3 | [1] |
| 961.905 (Low QC) | 3.1 | 101.2 | 4.5 | 99.8 | [1] |
| 11004.950 (Medium QC) | 2.5 | 99.5 | 3.8 | 101.7 | [1] |
| 16507.425 (High QC) | 2.8 | 100.8 | 3.2 | 100.5 | [1] |
Table 2: Linearity and Recovery Data
| Parameter | Value | Reference |
| Linearity Range | 320.635 - 22009.900 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | |
| Mean Recovery of Sulfamethoxazole | 71.39% | |
| Mean Recovery of Sulfamethoxazole-d4 | 71.14% |
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable quantitative data. The following is a representative methodology for the quantification of sulfamethoxazole in human plasma using Sulfamethoxazole-d4 as an internal standard, based on established LC-MS/MS methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Sulfamethoxazole-d4 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and ethyl acetate).
-
Vortex for 5 minutes to facilitate the extraction of sulfamethoxazole and the internal standard into the organic phase.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of delivering a stable and precise flow.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium formate buffer (pH 4.5) in a 60:40 v/v ratio.
-
Flow Rate: 0.400 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfamethoxazole: Precursor ion > Product ion (specific m/z values to be optimized).
-
Sulfamethoxazole-d4: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Data Analysis: The concentration of sulfamethoxazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Sulfamethoxazole's mechanism of action via competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway.
Caption: Experimental workflow for the quantification of sulfamethoxazole using an internal standard.
References
A Researcher's Guide to Inter-laboratory Comparison of Sulfonamide Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of sulfonamide residues in various matrices. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs, ensuring accuracy, and facilitating the cross-validation of results between different laboratories. The information presented is supported by experimental data from proficiency testing schemes and validated laboratory studies.
Introduction to Sulfonamide Analysis
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Their use, however, can lead to the presence of residues in food products of animal origin, such as meat, milk, and honey.[2][3] Due to potential health risks for consumers, including allergic reactions and the development of antibiotic resistance, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in foodstuffs.[4] Accurate and reliable analytical methods are therefore crucial for monitoring these residues to ensure food safety.[5]
Inter-laboratory comparisons and proficiency tests are essential for evaluating and ensuring the competency of laboratories performing these analyses. Such studies help to identify potential discrepancies in methodologies and contribute to the harmonization of analytical results.
Comparative Performance of Analytical Methods
The most common techniques for sulfonamide analysis are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Thin-Layer Chromatography-Surface-Enhanced Raman Scattering (TLC-SERS) are also employed, particularly for screening purposes.
The selection of a method depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, making it ideal for confirmatory analysis and trace residue detection. HPLC methods, particularly with UV or Diode Array Detection (DAD), are robust and widely accessible for quantification. ELISA offers a high-throughput screening alternative, though it may have limitations in specificity compared to chromatographic methods.
The following tables summarize the performance characteristics of different analytical methods for sulfonamide analysis as reported in various validation and comparative studies.
Table 1: Performance of HPLC-UV/DAD Methods
| Sulfonamide(s) | Matrix | Linearity (Correlation Coefficient) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 10 Sulfonamides | Milk | >0.99 | 93.9 - 115.9 | < 8.8 | - | - | |
| 4-Amino Benzene Sulphonamide | Sulphonamide HCl | 0.999 | 85 - 115 | - | 66 - 67 | 200 - 202 | |
| 6 Sulfonamides | Milk | - | - | - | 101.9 - 113.5 (CCα) | 114.4 - 135.4 (CCβ) | |
| Multi-residues | Various milk types | >0.99 | 62 - 125 | - | - | 1 - 50 |
Table 2: Performance of LC-MS/MS Methods
| Sulfonamide(s) | Matrix | Linearity (Correlation Coefficient) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| 22 Sulfonamides, Trimethoprim, Dapsone | Honey | Good | 80 - 120 | < 20 | 2.16 - 22.12 (CCα) | 2.67 - 27.36 (CCβ) | |
| 31 Sulfonamides | Livestock (Beef, Pork) | >0.98 | 85 - 109 | < 22 | 0.3 - 5 | 1 - 19 | |
| 24 Sulfonamides | Instant Pastries | - | 67.6 - 103.8 | 0.80 - 9.23 | 0.01 - 0.14 | 0.02 - 0.45 | |
| Sulfamethazine | Porcine Urine | - | >99.8 | - | - | - |
Table 3: Performance of Other Methods
| Method | Sulfonamide(s) | Matrix | Recovery (%) | Precision (RSD%) | LOD (µg/mL) | Reference |
| ELISA | Sulfamethazine | Porcine Urine | 80.5 - 137.8 | 12.8 - 20.5 | 0.08 ng/mL | |
| CE-CL | 3 Sulfonamides | Pork, Chicken, Milk | - | 2.1 - 2.8 | 0.65 - 3.14 | |
| TLC-SERS | 6 Sulfonamides | Animal Foods | - | < 3.0 | 6.2 - 18.8 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible and accurate results in sulfonamide analysis. Below are representative methodologies for sample preparation and analysis based on commonly cited techniques.
This protocol is adapted from a method for determining 24 sulfonamides in instant pastries.
-
Extraction:
-
Weigh 1.00 g of ground pastry sample into a 50 mL centrifuge tube.
-
Add 2 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile, then vortex and sonicate for 10 minutes.
-
Add 1.5 g of NaCl and vortex for 30 seconds.
-
Centrifuge at 8000 rpm for 5 minutes at 4 °C.
-
-
Purification (Dispersive Solid-Phase Extraction):
-
Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g C18 and 0.4 g MgSO₄.
-
Vortex for 30 seconds, let stand for 2 minutes, and centrifuge at 8000 rpm for 5 minutes.
-
Transfer 5 mL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40 °C.
-
Reconstitute the residue in 1 mL of acetonitrile/0.1% formic acid solution (21:79, v/v).
-
Filter through a 0.20 µm nylon filter before UPLC-MS/MS analysis.
-
This protocol is a general representation for extracting sulfonamides from milk samples.
-
Extraction:
-
To 10 g of milk, add 20 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.
-
Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Collect the organic supernatant.
-
Repeat the extraction process on the remaining aqueous layer.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
These are typical conditions for the analysis of sulfonamides using LC-MS/MS.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualization of Workflows
Diagrams illustrating the experimental and logical workflows can aid in understanding and standardizing the processes involved in inter-laboratory comparisons.
Caption: General workflow for sulfonamide residue analysis and inter-laboratory comparison.
Caption: Logical flow of an inter-laboratory proficiency testing program.
Conclusion and Recommendations
The cross-validation of analytical methods for sulfonamide analysis is paramount for ensuring data quality, consistency, and regulatory compliance. While HPLC-based methods offer robust and reliable quantification, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace residue analysis and confirmation. Proficiency testing schemes are invaluable for laboratories to assess their performance against their peers and to ensure the reliability of their data. It is recommended that laboratories participate in such schemes regularly and adhere strictly to validated, standardized protocols to ensure the accuracy and comparability of their results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Sulfamethoxazole Analysis
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of two common techniques for the quantification of the antibiotic sulfamethoxazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Sulfamethoxazole, a widely used sulfonamide antibiotic, is frequently monitored in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples. The choice between LC-MS/MS and HPLC-UV for its analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput needs. This guide presents a detailed examination of both methods, supported by experimental data, to aid in making an informed decision.
Experimental Protocols
Detailed methodologies for the analysis of sulfamethoxazole using both LC-MS/MS and HPLC-UV are outlined below. These protocols are based on established and validated methods reported in the scientific literature.
LC-MS/MS Method
This method is designed for high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase with a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic phase such as acetonitrile or a mixture of acetonitrile and methanol.[1][2]
-
Flow Rate: A typical flow rate is around 0.3 to 0.5 mL/min.[3][4]
-
Injection Volume: 10 to 20 µL.
-
Column Temperature: Maintained at around 30-40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for sulfamethoxazole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for sulfamethoxazole (e.g., m/z 254.08 → 92.11 and 254.08 → 108.10) and its internal standard.
-
HPLC-UV Method
This method is a robust and cost-effective technique suitable for routine analysis, particularly for quality control of pharmaceutical products.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic mobile phase is often used, typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the buffer is adjusted to optimize separation, for instance, to pH 4.0 with phosphoric acid.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Often performed at ambient or controlled temperatures around 40°C.
-
-
UV Detection:
-
Wavelength: The detection wavelength is set at the maximum absorbance of sulfamethoxazole, which is typically around 254 nm, 260 nm, or 279 nm, to achieve the best sensitivity and selectivity.
-
Quantitative Data Summary
The performance of LC-MS/MS and HPLC-UV for sulfamethoxazole analysis is summarized in the table below. The values represent typical data reported in various studies and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.03 - 0.47 µg/L | 6 - 380 µg/L |
| Limit of Quantification (LOQ) | 0.25 - 20 ng/mL | 10 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery (%) | 92.5% - 109.3% | 82.6% - 103.98% |
| Analysis Run Time | 2.5 - 3.5 minutes | 6 - 18 minutes |
Analytical Workflow
The following diagram illustrates the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis of sulfamethoxazole.
Caption: General experimental workflows for LC-MS/MS and HPLC-UV analysis.
Performance Comparison
Sensitivity and Selectivity:
LC-MS/MS is demonstrably superior in terms of sensitivity and selectivity. The ability to monitor specific mass-to-charge ratio transitions in MRM mode significantly reduces background noise and matrix interference, allowing for much lower detection and quantification limits. This makes it the method of choice for analyzing samples with complex matrices or when trace-level quantification is necessary, such as in biological fluids or environmental monitoring. HPLC-UV, while specific, can be more susceptible to interferences from co-eluting compounds that absorb at the same wavelength.
Speed and Throughput:
LC-MS/MS methods often have shorter run times, typically under 5 minutes, due to the use of high-efficiency columns and rapid detection. In contrast, HPLC-UV methods may require longer run times to achieve adequate separation. This makes LC-MS/MS more suitable for high-throughput analysis.
Cost and Complexity:
HPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS instruments. The operational complexity of HPLC-UV is also lower, making it more accessible for routine quality control laboratories. LC-MS/MS requires more specialized expertise for method development, operation, and data interpretation.
Robustness:
While both methods are robust when properly validated, HPLC-UV is often considered a workhorse technique known for its reliability and straightforward troubleshooting. LC-MS/MS systems can be more sensitive to matrix effects and ion suppression, which may require more rigorous sample preparation and internal standardization to ensure accuracy.
Conclusion and Recommendations
The choice between LC-MS/MS and HPLC-UV for sulfamethoxazole analysis is contingent on the specific application.
-
LC-MS/MS is the recommended method when:
-
High sensitivity and selectivity are required for trace-level analysis.
-
The sample matrix is complex and prone to interference.
-
High throughput is a priority.
-
Metabolite identification or structural confirmation is needed.
-
-
HPLC-UV is a suitable and cost-effective choice for:
-
Routine quality control of pharmaceutical formulations where sulfamethoxazole concentrations are high.
-
Laboratories with budget constraints or limited access to highly specialized instrumentation and expertise.
-
Applications where the sample matrix is relatively clean and high sensitivity is not the primary concern.
-
Ultimately, a thorough evaluation of the analytical requirements, sample characteristics, and available resources will guide the selection of the most appropriate technique for sulfamethoxazole analysis.
References
The Analytical Edge: A Comparative Guide to Linearity and Recovery Studies of Sulfatroxazole-d4 and its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of sulfatroxazole in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, directly impacting the accuracy and reliability of results. This guide provides an objective comparison of Sulfatroxazole-d4's performance, using its closely related analogue Sulfamethoxazole-d4 as a proxy, against other common internal standards. Supported by experimental data, this document delves into linearity and recovery studies, offering detailed methodologies to inform your analytical strategy.
Performance Under the Microscope: Linearity and Recovery Data
The ideal internal standard should exhibit a linear response proportional to its concentration and be consistently recovered during sample preparation. The following tables summarize the performance of Sulfamethoxazole-d4 (as a proxy for this compound) and alternative internal standards in terms of linearity and recovery across various studies and matrices.
Table 1: Linearity Data for Internal Standards Used in Sulfatroxazole Analysis
| Internal Standard | Matrix | Linear Range | Coefficient of Determination (R²) | Reference |
| Sulfamethoxazole-d4 | Bovine Muscle | 25 - 250 ng/g | > 0.99 | [1] |
| Sulfamethoxazole-d4 | Human Plasma | 320.635 - 22009.900 ng/mL | Not explicitly stated, but method was validated following FDA guidelines. | |
| ¹³C₆-Sulfamethoxazole | Not specified | Not specified | Not specified | [2][3] |
| Sulfadiazine | Not specified | 20 - 100 µg/mL | 0.9999 | [4] |
| Sulfadiazine | Pharmaceuticals and Urine | 0.2 - 20 µg/mL | Not specified | |
| Sulfadoxine-d3 | Bovine Muscle | 25 - 250 ng/g | > 0.99 | [1] |
Table 2: Recovery Data for Internal Standards Used in Sulfatroxazole Analysis
| Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Sulfamethoxazole-d4 | Bovine Muscle | > 88% | Not specified | |
| ¹³C₆-Sulfamethoxazole | Not specified | Not specified | Not specified | |
| Sulfadiazine | Injectable Solution | 98.6 - 101% | < 2.0 | |
| Sulfadiazine | Pharmaceuticals | 100.57% | 0.657 | |
| Sulfadoxine-d3 | Bovine Muscle | > 88% | Not specified |
Behind the Numbers: Experimental Protocols
Reproducibility and accuracy are the cornerstones of reliable analytical data. The following section details the typical methodologies employed in linearity and recovery studies for the quantification of sulfatroxazole using an internal standard.
Experimental Workflow for Linearity and Recovery Studies
References
A Researcher's Guide to Proficiency Testing for Antibiotic Analysis in Water
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data for antibiotics in water is paramount. Proficiency testing (PT) schemes are a cornerstone of a robust quality assurance program, providing an independent assessment of a laboratory's performance. This guide offers a comparative overview of available PT schemes relevant to antibiotic analysis in water, details common analytical methodologies, and outlines the typical workflow of a PT program.
The Role of Proficiency Testing in Antibiotic Analysis
Participation in proficiency testing is a critical requirement for laboratories seeking or maintaining accreditation to the ISO/IEC 17025 standard.[1] It allows for an impartial evaluation of a laboratory's capabilities by comparing its results with those of other laboratories analyzing the same, well-characterized sample. This process helps identify potential systematic or random errors in analytical methods, instrumentation, or personnel training, thereby fostering continuous improvement and ensuring the delivery of high-quality, reproducible data.
Comparison of Proficiency Testing Scheme Providers
While many organizations offer proficiency testing for general water quality parameters, finding schemes specifically designed for the chemical analysis of antibiotic residues in water can be challenging. Based on available information, the following providers offer relevant programs.
| Provider | Scheme Name | Specific Antibiotic/Pharmaceutical Scheme for Water | Matrix Types Offered | Accreditation |
| WEPAL-QUASIMEME | QUASIMEME | Yes (Pharmaceuticals in Water, DE-18) | Freshwater, Seawater, Wastewater, and Sediments | ISO 17043 |
| LGC | AQUACHECK | Not specified in publicly available materials | Potable Water, Wastewater, Groundwater, Surface Water, and Soils | ISO/IEC 17043 |
| ielab | ielab PT Schemes | Not specified in publicly available materials | Drinking Water, Continental Water, Wastewater, and Reclaimed Water | ISO/IEC 17043, ISO 17034 |
| NSI Lab Solutions | NSI PT Schemes | Not specified in publicly available materials | Drinking Water, Wastewater, and Solids | NELAC, ISO 17043 |
LGC , with its long-standing AQUACHECK program, offers a comprehensive range of analytes in various water matrices.[4] However, specific proficiency tests for antibiotic residues are not prominently featured in their publicly accessible scheme descriptions. Laboratories interested in this specific analysis should contact LGC directly for potential custom or specialized schemes.
ielab provides a wide array of proficiency testing schemes and has experience with clients in the pharmaceutical industry.[5] While their catalogs cover numerous physical-chemical and microbiological parameters in water, a dedicated scheme for antibiotic residues is not explicitly detailed in their public documentation. Direct inquiry is recommended to explore the availability of such schemes.
NSI Lab Solutions offers a broad portfolio of proficiency tests for environmental analysis and is accredited by various bodies, including NELAC. Their offerings cover a wide range of chemical and microbiological contaminants, but a specific program for antibiotic residue analysis in water is not highlighted in their public materials.
Experimental Protocols for Antibiotic Analysis in Water
The analysis of antibiotics in aqueous matrices typically involves sophisticated analytical techniques to achieve the required sensitivity and selectivity, as these compounds are often present at trace levels (ng/L to µg/L). While specific protocols are provided by the PT scheme organizers to participating laboratories, a general workflow is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low concentrations of antibiotics in water and the complexity of the matrices, a pre-concentration and clean-up step is usually necessary. Solid-phase extraction is a widely used technique for this purpose.
Typical SPE Protocol:
-
Conditioning: The SPE cartridge (e.g., Oasis HLB, Strata-X) is conditioned with a solvent like methanol, followed by equilibration with deionized water or a buffer to activate the sorbent.
-
Loading: A known volume of the water sample, often acidified, is passed through the cartridge. The antibiotics and other organic molecules are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove interfering substances that are not strongly bound to the sorbent.
-
Elution: The retained antibiotics are eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof, sometimes with a modifier like formic acid or ammonia).
-
Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of antibiotic residues in environmental samples due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in a single run.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the antibiotics based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is employed.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode depending on the chemical properties of the target antibiotics.
-
Mass Analysis: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. For each antibiotic, at least two specific transitions (a precursor ion and two product ions) are monitored for quantification and confirmation, which enhances the reliability of the identification.
-
Quantification: Quantification is usually performed using an internal standard method, where a known amount of a stable isotope-labeled analog of the target antibiotic is added to the sample at the beginning of the sample preparation process. This corrects for any loss of analyte during sample preparation and for matrix effects during ionization.
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the overall workflow of a typical proficiency testing scheme and the logical steps involved in the analytical process.
Conclusion
Proficiency testing is an indispensable tool for laboratories analyzing antibiotic residues in water. While dedicated PT schemes for this specific and challenging analysis are not as common as for other water quality parameters, providers like WEPAL-QUASIMEME offer relevant programs. For other major providers such as LGC, ielab, and NSI, direct communication is advisable to inquire about the availability of suitable schemes. By participating in such programs and employing robust analytical methodologies like LC-MS/MS, laboratories can ensure the quality and comparability of their data, which is crucial for environmental monitoring, regulatory compliance, and research in the field of drug development and environmental science.
References
- 1. lgcstandards-assets.s3.eu-west-1.amazonaws.com [lgcstandards-assets.s3.eu-west-1.amazonaws.com]
- 2. Proficiency testing WEPAL-QUASIMEME - WUR [wur.nl]
- 3. Team Proficiency Testing - WEPAL QUASIMEME - WUR [wur.nl]
- 4. Water chemistry scheme (Aquacheck) | LGC Standards [lgcstandards.com]
- 5. ielab.es [ielab.es]
The Gold Standard for Bioanalysis: Justification for Using a Deuterated Internal Standard in Regulatory Methods
In the landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for researchers, scientists, and drug development professionals. A critical factor in achieving high-quality data in liquid chromatography-mass spectrometry (LC-MS) assays is the choice of an appropriate internal standard (IS).[1] This guide provides a comprehensive comparison of deuterated internal standards versus non-deuterated alternatives, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards in regulatory submissions.
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can occur during the analytical process, such as inconsistencies in extraction recovery, matrix effects, and instrument response.[1][2] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in mass spectrometry-based bioanalysis.[3]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical nature is the key to its superior performance.
The primary advantage of a deuterated standard is its ability to effectively compensate for matrix effects—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix. Matrix effects are a major source of variability and inaccuracy in LC-MS/MS assays. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.
Quantitative Comparison of Internal Standard Performance
The superiority of deuterated internal standards is not just theoretical; it is consistently demonstrated in experimental data. The following tables summarize the performance of deuterated versus non-deuterated internal standards in key bioanalytical validation parameters.
Table 1: Comparison of Assay Performance with Different Internal Standards
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 50.0 | 49.8 ± 1.5 | 99.6 | 3.0 |
| Non-Deuterated Analog IS | 50.0 | 54.5 ± 4.9 | 109.0 | 9.0 |
| No Internal Standard | 50.0 | 61.0 ± 9.8 | 122.0 | 16.1 |
Data compiled from representative studies.
Table 2: Compensation for Matrix Effects
This table demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard, as indicated by a lower coefficient of variation (CV) for the internal standard-normalized matrix factor.
| Internal Standard Type | Matrix Source | Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF |
| Deuterated IS | Plasma Lot 1 | 0.85 | 1.01 | 4.2 |
| Plasma Lot 2 | 0.92 | 1.02 | ||
| Plasma Lot 3 | 0.88 | 0.98 | ||
| Non-Deuterated Analog IS | Plasma Lot 1 | 0.86 | 1.15 | 15.8 |
| Plasma Lot 2 | 0.95 | 0.98 | ||
| Plasma Lot 3 | 0.82 | 1.21 |
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Rationale and Process
To better understand the experimental process and the logical justification for selecting a deuterated internal standard, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below is a representative protocol for the assessment of matrix effects.
Objective: To evaluate the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Preparation of Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Prepare working solutions of the analyte and both internal standards at appropriate concentrations.
-
-
Sample Sets Preparation:
-
Set 1 (Analyte in neat solution): Prepare the analyte at a specific concentration in a clean solvent mixture that mimics the final extract composition.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
-
An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
The IS-normalized MF is calculated to assess the ability of the IS to compensate for matrix effects.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources is then calculated. A lower %CV indicates better compensation for the variability of the matrix effect.
-
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical data to ensure its accuracy and reliability. The harmonized ICH M10 guideline on bioanalytical method validation recommends the use of a suitable internal standard, and stable isotope-labeled internal standards are highly preferred, particularly for mass spectrometry-based methods. While not always mandatory, the use of a deuterated IS is a scientifically sound approach that is more likely to lead to a robust and reliable method, facilitating a smoother regulatory review process. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality data. While the initial investment may be higher than for a structural analog, the benefits in terms of improved accuracy, precision, and method robustness provide a compelling justification for their use. The ability of deuterated standards to effectively compensate for matrix effects, a significant source of analytical variability, makes them the most reliable choice for ensuring the integrity of bioanalytical data in drug development. The presented data and established protocols strongly support the preferential use of deuterated internal standards in methods intended for regulatory submission.
References
Safety Operating Guide
Safe Disposal of Sulfatroxazole-d4: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Sulfatroxazole-d4
The proper disposal of this compound, a deuterated sulfonamide antibiotic, is crucial for laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance with potential health risks and aquatic toxicity, it requires a structured and cautious disposal plan.[1][2][3][4] This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this compound waste streams effectively.
Core Principle: Hazardous Waste Management
This compound and all materials contaminated with it must be treated as hazardous chemical waste.[2] On-site chemical neutralization or degradation is not recommended for routine disposal due to the potential for creating unknown, hazardous byproducts and the lack of validated protocols for a laboratory setting. The primary and required method of disposal is through a licensed hazardous waste management service.
Data Presentation: Key Hazard and Disposal Logistics
| Parameter | Information | Source |
| Chemical Name | This compound (Sulfamethoxazole-d4) | N/A |
| Primary Hazards | Skin and eye irritant. May cause genetic defects and is suspected of causing cancer. | |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | |
| Disposal Method | Collection and disposal via an approved hazardous waste disposal plant. | |
| Prohibited Actions | Do not dispose of down the drain or in regular trash. Do not mix with other waste streams unless explicitly permitted by EHS. | |
| Container Requirements | Original or compatible, chemically resistant, leak-proof container with a secure lid. | |
| Labeling | "Hazardous Waste," "this compound," and other identifiers required by your institution. | |
| Temporary Storage | Secure, designated, and well-ventilated area, away from incompatible materials. |
Procedural Guidance for Disposal
This step-by-step process ensures the safe collection and handling of this compound waste for professional disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Stock solutions and dilutions.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, weighing paper).
-
Spill cleanup materials.
-
-
Segregate this compound waste from all other chemical and general laboratory waste to prevent cross-contamination.
Step 2: Waste Collection and Containerization
-
Use a designated, chemically resistant, and leak-proof container for all this compound waste. Ensure the container has a tightly sealing lid.
-
For sharps (e.g., contaminated needles), use a designated puncture-resistant sharps container labeled for hazardous drug waste.
-
Keep the waste container closed at all times, except when adding waste.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents by writing the full chemical name: "this compound."
-
Add any other information required by your institution's Environmental Health and Safety (EHS) department, such as the date accumulation started and the specific hazards (e.g., "Toxic," "Ecotoxic").
Step 4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated and secure area within the laboratory, often called a Satellite Accumulation Area (SAA).
-
Ensure the storage location is away from drains, heat sources, and incompatible chemicals.
Step 5: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.
Experimental Protocols: Degradation via Advanced Oxidation
While not for routine disposal, advanced oxidation processes (AOPs) are cited in scientific literature as effective methods for degrading sulfonamide antibiotics in aqueous solutions, primarily in wastewater treatment research. The following is a representative methodology for a Fenton oxidation process, which should only be performed as a controlled laboratory experiment and not as a standard disposal procedure.
Objective: To degrade Sulfamethoxazole (as a proxy for this compound) in an aqueous solution.
Materials:
-
Sulfamethoxazole solution (e.g., 20 mg/L)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare a stock solution of Sulfamethoxazole in ultrapure water.
-
Transfer a known volume of the antibiotic solution to a beaker and place it on a magnetic stirrer.
-
Adjust the initial pH of the solution to approximately 3.0 using sulfuric acid, as this is the optimal pH for the Fenton reaction.
-
Add a specific concentration of ferrous sulfate to the solution to act as the catalyst. For example, a molar ratio of H₂O₂:Fe²⁺ of 10:1 might be targeted.
-
Initiate the degradation reaction by adding a predetermined concentration of hydrogen peroxide to the solution.
-
Allow the reaction to proceed for a set time (e.g., 60-120 minutes) while continuously stirring.
-
Take samples at various time intervals to be quenched (e.g., with NaOH to raise pH) and analyzed by a suitable method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining Sulfamethoxazole.
-
The resulting solution containing reaction byproducts and iron sludge must itself be collected and disposed of as hazardous waste.
This process can achieve high degradation efficiency for sulfamethoxazole but requires careful control of parameters and proper management of the resulting waste stream.
Visual Workflow for Disposal
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste management.
Caption: Decision pathway for handling laboratory waste.
References
Essential Safety and Logistics for Handling Sulfatroxazole-d4
For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Sulfatroxazole-d4 is paramount for both personal safety and maintaining the isotopic integrity of the substance. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated analog of the sulfonamide antibiotic sulfamethoxazole, presents several potential hazards. The Safety Data Sheet (SDS) for the closely related compound, Sulfamethoxazole-d4, indicates it can cause skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects. Therefore, a stringent personal protective equipment (PPE) regimen is mandatory.
Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Inspect gloves prior to use.[2] Change gloves regularly or immediately if they are torn, punctured, or contaminated. |
| Body | Laboratory coat or a disposable chemical-resistant coverall. | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated. | Use in a well-ventilated area, preferably within a chemical fume hood. In case of brief exposure or low pollution, a respiratory filter device may be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended long-term storage temperature is -20°C.
-
Inert Atmosphere : Deuterated compounds are susceptible to hygroscopicity and isotopic exchange with atmospheric moisture. Therefore, it is best practice to store them under a dry, inert atmosphere, such as nitrogen or argon.
-
Light Sensitivity : Store light-sensitive compounds in amber vials or protect the container from light to prevent photolysis.
Handling and Experimental Procedures
-
Engineering Controls : All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation of any dust.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation : When preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium exchange which can compromise the isotopic purity of the compound.
-
Spill Management : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Collect the spilled material carefully, avoiding dust generation, and place it in a sealed container for disposal.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation : Collect all waste contaminated with this compound in a designated, labeled, and sealed container. This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, disposable lab coats).
-
Empty containers.
-
Residues from cleaning spills.
-
-
Containerization : Use a chemically resistant container for waste collection.
-
Disposal Route : Hazardous chemical waste should be disposed of through an approved environmental management vendor for incineration. Do not dispose of it down the drain.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
